Glucagon-like peptide II
Description
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSALRJGPBVBQU-PKQQPRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H254N44O55S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237869 | |
| Record name | Glucagon-like peptide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3766.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89750-15-2, 223460-79-5 | |
| Record name | Glucagon-like peptide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089750152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon-like peptide II | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glucagon-like peptide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanistic & Analytical Framework: GLP-2 Secretion from Intestinal L-Cells
Executive Summary
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid pleiotropic hormone co-secreted with GLP-1, oxyntomodulin, and glicentin from enteroendocrine L-cells, primarily located in the distal ileum and colon. While GLP-1 is renowned for its incretin effect, GLP-2 is the master regulator of intestinal mucosal growth, integrity, and nutrient absorption.
For drug development professionals, understanding the secretagogue dynamics of L-cells is critical. This guide transitions from molecular mechanisms to a validated experimental framework for quantifying GLP-2 secretion, addressing the instability of the peptide and the complexity of L-cell models.
Part 1: Molecular Physiology of Secretion
The L-cell functions as a "chemosensor," translating luminal nutrient content into hormonal output. The secretion of GLP-2 is tightly coupled to the processing of the Proglucagon gene (Gcg) by Prohormone Convertase 1/3 (PC1/3).
Nutrient Sensing Pathways
Unlike gastric secretion, L-cell secretion is basally low and acutely stimulated by luminal nutrients.
-
Carbohydrates: Glucose stimulates secretion via the electrogenic Sodium-Glucose Cotransporter 1 (SGLT1). The resulting depolarization triggers voltage-gated Calcium channels (
), leading to exocytosis. -
Lipids: This is the most potent stimulus. Long-chain fatty acids activate G-protein coupled receptors (GPCRs), specifically FFAR1 (GPR40) and GPR119 . These elevate intracellular cAMP.
-
Bile Acids: Activation of the TGR5 receptor (GPBAR1) on the basolateral membrane potentiates secretion, linking bile flow to mucosal maintenance.
The Signaling Cascade (Visualization)
The following diagram illustrates the convergence of nutrient sensing on the exocytotic machinery.
Figure 1: Convergence of glucose (depolarization) and lipid (cAMP) signaling on Calcium-dependent exocytosis.
Part 2: Experimental Models & Methodologies
Model Selection
Choosing the right model is a trade-off between physiological relevance and throughput.
| Model System | Throughput | Physiological Relevance | Key Application |
| GLUTag Cells | High | Medium | High-throughput screening of GPCR agonists. Immortalized murine enteroendocrine cells. |
| NCI-H716 | Medium | Medium | Human origin. Requires differentiation (matrix adherence) to express endocrine phenotype. |
| Intestinal Organoids | Low | High | "Mini-guts" derived from crypt stem cells. Preserves L-cell polarity and paracrine environment. |
| Perfused Intestine | Very Low | Very High | Gold standard for vascular/neural inputs. Ex vivo rat/mouse intestine. |
Analytical Challenges: The DPP-4 Problem
Trustworthiness Note: A common failure point in GLP-2 assays is the degradation of the peptide. GLP-2(1-33) is rapidly cleaved by Dipeptidyl Peptidase-4 (DPP-4) at the N-terminus (Alanine at pos 2) to form inactive GLP-2(3-33).
-
Half-life: ~7 minutes in vivo.
-
Requirement: All collection buffers must contain a DPP-4 inhibitor (e.g., Diprotin A or Sitagliptin) at final concentrations of 50–100 µM immediately upon secretion.
Part 3: Validated Protocol – GLP-2 Secretion Assay (GLUTag/Primary Culture)
This protocol is designed for a static secretion assay. It validates the functional integrity of the L-cells via a "High K+" positive control.
Materials
-
Assay Buffer (KRB): Krebs-Ringer Bicarbonate buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 24 mM NaHCO3), supplemented with 0.1% BSA (Fatty-acid free) to prevent peptide adsorption to plastic.
-
DPP-4 Inhibitor: 10 mM stock (add 1:100).
-
Stimulants: Glucose (10 mM), Forskolin (10 µM - cAMP control), KCl (50 mM - Depolarization control).
Step-by-Step Methodology
-
Preparation (Day 0): Seed GLUTag cells in 24-well plates coated with Matrigel (if using NCI-H716) or standard tissue culture treat (GLUTag). Target 80% confluency.
-
Pre-incubation (Day 1):
-
Aspirate media.
-
Wash cells 1x with warm KRB (glucose-free).
-
Incubate cells in KRB (containing 2.8 mM glucose basal) for 2 hours to establish a stable baseline. Causality: This "starvation" step reduces basal secretion accumulated from culture media.
-
-
Induction:
-
Replace buffer with fresh KRB containing test compounds (e.g., Vehicle, High Glucose, Test Drug).
-
CRITICAL: Add DPP-4 inhibitor to this buffer before adding to cells.
-
Incubate for 2 hours at 37°C.
-
-
Collection:
-
Collect supernatant into chilled microcentrifuge tubes containing protease inhibitors (Aprotinin).
-
Centrifuge at 2,000 x g for 5 mins to remove floating cells. Transfer supernatant to fresh tubes. Store at -80°C.
-
-
Cell Lysis (Normalization):
-
Lyse remaining cells with RIPA buffer.
-
Measure total protein (BCA assay) or DNA content.
-
Calculation: Express data as "Secreted GLP-2 / Total Protein" or "% of Total Content."
-
Workflow Visualization
Figure 2: Workflow ensuring normalization of secretion data against total cell content.
Part 4: Therapeutic Implications
Understanding secretion mechanisms directly informs drug design for Short Bowel Syndrome (SBS) and Crohn's Disease.
-
Receptor Agonism vs. Secretagogues:
-
Teduglutide (Gattex): A GLP-2 analog with a Glycine substitution at position 2 (h[Gly2]GLP-2). This substitution makes it resistant to DPP-4 cleavage, extending half-life from 7 minutes to ~2 hours [1]. It does not stimulate secretion; it replaces the ligand.
-
Secretagogues: Drugs targeting GPR119 or TGR5 aim to boost endogenous GLP-2 (and GLP-1) secretion. This approach is theoretically superior as it preserves the pulsatile, physiological release of the hormone, potentially reducing tachyphylaxis.
-
-
Dual Agonism:
-
Co-agonists (GLP-1/GLP-2) are in development to treat metabolic diseases where gut health and glycemic control are both required.
-
References
-
Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740–756.
-
Holst, J. J. (2007). The Physiology of Glucagon-like Peptide-1. Physiological Reviews, 87(4), 1409–1439. (Note: Covers the proglucagon processing relevant to GLP-2).
-
Jeppesen, P. B., et al. (2011). Teduglutide reduces need for parenteral support among patients with short bowel syndrome with intestinal failure. Gastroenterology, 143(6), 1473-1481.
-
Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell study. Cell Metabolism, 8(6), 532–539.
GLP-2 Mechanism of Action: From Receptor Signaling to Mucosal Adaptation
Executive Summary
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid pleiotropic hormone secreted by enteroendocrine L-cells.[1] Unlike its sister peptide GLP-1, which primarily regulates glucose homeostasis, GLP-2 is a dedicated mucosal growth factor. Its mechanism of action is unique in gastrointestinal physiology: it functions through a strictly indirect paracrine axis . The GLP-2 receptor (GLP-2R) is notably absent from the intestinal crypt epithelial cells that proliferate in response to the hormone.[2] Instead, GLP-2 orchestrates a complex signaling relay involving enteric neurons and subepithelial myofibroblasts to secrete downstream mediators—principally IGF-1 and ErbB ligands—which then drive epithelial expansion and barrier fortification.
The GLP-2 Receptor Architecture
The specificity of GLP-2 action is dictated by the restricted expression of its receptor. The GLP-2R is a G-protein coupled receptor (GPCR) belonging to the Class B glucagon-secretin family. Understanding its localization is the prerequisite for understanding the mechanism.
Cellular Localization
Contrary to early hypotheses, GLP-2R is not expressed on the absorptive enterocytes or the proliferative crypt stem cells.[1][2][3] Rigorous immunohistochemistry and in situ hybridization studies have mapped the receptor to three critical stromal and neuronal populations:
-
Subepithelial Myofibroblasts (ISEMFs): Located immediately subjacent to the crypt epithelium. These are the primary transducers of the trophic signal.
-
Enteric Neurons: Specifically, neurons within the submucosal and myenteric plexuses, often co-localizing with Vasoactive Intestinal Polypeptide (VIP) and endothelial Nitric Oxide Synthase (eNOS).
-
Enteroendocrine Cells: A subset of serotonin and PYY-secreting cells, suggesting an autocrine/paracrine feedback loop.
Intracellular Signaling Cascades
Upon binding GLP-2, the GLP-2R initiates distinct signaling cascades depending on the cell type. The canonical Gs-cAMP pathway is present, but the PI3K/Akt pathway appears to be the dominant driver for growth factor secretion.
Pathway 1: The Canonical Gs-cAMP Axis
-
Mechanism: Ligand binding induces conformational change in G
s Activation of Adenylyl Cyclase Increase in cAMP Activation of Protein Kinase A (PKA). -
Outcome: This pathway is largely responsible for acute functional changes, such as the regulation of SGLT-1 glucose transporter activity, but is less critical for the proliferative response.
Pathway 2: The PI3K/Akt/mTOR Axis (The Trophic Engine)
-
Mechanism: In ISEMFs, GLP-2R activation recruits Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt (Protein Kinase B).
-
Criticality: Inhibition of PI3K (e.g., via wortmannin) completely abolishes GLP-2-induced IGF-1 mRNA upregulation.[4] This pathway links the receptor to the nucleus to drive the transcription of growth factors.
-
Neuronal Variant: In enteric neurons, this pathway diverges to activate mTOR and ERK, regulating the synthesis of neurotransmitters like VIP.
Visualization: Intracellular Signaling Topology
Caption: Divergent signaling pathways in myofibroblasts (IGF-1 production) vs. enteric neurons (VIP/NO synthesis).
The Indirect Trophic Axis: Cell-to-Cell Crosstalk
The "Cryptic" mechanism of GLP-2 relies on the fact that the receptor-bearing cells are the command centers, not the foot soldiers.
The IGF-1 Relay (Primary Mechanism)
-
Signal Origin: GLP-2 binds GLP-2R on Subepithelial Myofibroblasts .[2][5][6]
-
Mediator Synthesis: Activation of the PI3K/Akt pathway triggers the transcription and secretion of Insulin-like Growth Factor-1 (IGF-1) .
-
Paracrine Action: Secreted IGF-1 diffuses across the basement membrane to bind IGF-1 Receptors (IGF-1R) expressed on the basolateral surface of crypt epithelial cells.
-
Proliferation: IGF-1R activation triggers the
-catenin/Wnt signaling pathway within the crypt cells, driving the cell cycle and inhibiting apoptosis.-
Validation: IGF-1 knockout mice are refractory to GLP-2 induced intestinal growth, proving this is an obligate mechanism.
-
The ErbB Ligand Relay (Secondary Mechanism)
GLP-2 stimulation also upregulates ErbB ligands (Amphiregulin, Epiregulin, HB-EGF).[7] These ligands bind to EGFR (ErbB1) on epithelial cells. This pathway is critical for mucosal restitution (repair) after injury.
Visualization: The Paracrine Relay System
Caption: The indirect mechanism where GLP-2 targets stromal cells to release IGF-1, driving epithelial growth.
Barrier Function & Hemodynamics
Beyond growth, GLP-2 rapidly enhances the functional integrity of the gut.[8]
Tight Junction Modulation
GLP-2 reduces intestinal permeability (improving barrier function) via the upregulation of tight junction proteins: ZO-1, Occludin, and Claudin-1 .[9]
-
Pathway: This effect is mediated partly through the PI3K/Akt/mTOR pathway, which prevents the degradation of these proteins during stress (e.g., inflammation or TPN atrophy).
Mesenteric Blood Flow
GLP-2 acutely increases superior mesenteric artery blood flow.[10]
-
Mechanism: GLP-2R activation on enteric neurons triggers the release of Vasoactive Intestinal Polypeptide (VIP) and activates neuronal Nitric Oxide Synthase (nNOS) .
-
Effect: NO and VIP induce vasodilation in the submucosal arterioles, increasing nutrient absorption capacity and oxygen delivery to the rapidly dividing mucosa.
Experimental Protocols for GLP-2 Research
To rigorously study these mechanisms, specific validated protocols are required.
Protocol A: Intestinal Morphometry (The Gold Standard)
Objective: Quantify the intestinotrophic effect (Villus Height/Crypt Depth).
-
Tissue Fixation: Harvest 2-cm segments of jejunum/ileum.[11] Flush with ice-cold PBS. Fix in 10% neutral buffered formalin for 24h.
-
Embedding: Orient tissue vertically in paraffin blocks to ensure cross-sections are perpendicular to the villus axis.
-
Staining: Section at 5
m and stain with Hematoxylin & Eosin (H&E).[11] -
Quantification:
-
Use Micromanager or ImageJ software.
-
Measure at least 20 well-oriented villi and crypts per animal.
-
Criterion: A "well-oriented" villus must show the central lacteal and be continuous with the crypt.
-
Protocol B: Ussing Chamber Analysis (Barrier Function)
Objective: Measure Transepithelial Electrical Resistance (TEER) and paracellular flux.
-
Preparation: Harvest jejunal segments and strip the seromuscular layer (to remove neuronal influence if isolating epithelial barrier) or leave intact (to study full tissue response).
-
Mounting: Mount tissues in Ussing chambers with 0.1-0.3
aperture. -
Buffer: Bathe in Krebs-Ringer bicarbonate buffer, oxygenated with 95%
/ 5% at 37°C. -
Measurement:
-
Clamp voltage to 0 mV. Measure short-circuit current (
). -
Apply voltage pulses to calculate TEER (
). -
Flux Assay: Add FITC-dextran (4 kDa) to the mucosal reservoir. Sample serosal buffer every 20 mins for 2 hours. Measure fluorescence to calculate permeability coefficient (
).
-
Data Summary: Physiological Effects of GLP-2[1][2][4][5][6][9][10][12][13][14][15][16]
| Physiological Target | Mediator(s) | Mechanism | Effect |
| Crypt Epithelium | IGF-1, ErbB Ligands | PI3K/Akt | Hyperplasia (Increased crypt depth) |
| Villus Epithelium | Anti-apoptotic factors | Bcl-2 / Bax ratio modulation | Increased villus height (reduced apoptosis) |
| Barrier Integrity | ZO-1, Occludin | PI3K/Akt/mTOR | Increased TEER, reduced permeability |
| Blood Flow | NO, VIP | nNOS / eNOS activation | Vasodilation, increased absorption |
| Nutrient Transport | SGLT-1, GLUT2, CD36 | cAMP / PKA | Enhanced glucose and lipid uptake |
References
-
Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-2. Physiological Reviews. Link
-
Rowland, K. J., & Brubaker, P. L. (2011). The "Cryptic" Mechanism of Action of Glucagon-Like Peptide-2. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
-
Dubé, P. E., & Brubaker, P. L. (2007). Nutrient, neural and endocrine control of glucagon-like peptide-2 secretion. Hormones and Metabolism Research.[10][12][13] Link
-
Jeppesen, P. B. (2012). Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome. Therapeutic Advances in Gastroenterology. Link
-
Yusta, B., et al. (2000). Glucagon-like peptide-2 receptor activation engages bad and glycogen synthase kinase-3 in a protein kinase A-independent manner. Journal of Biological Chemistry. Link
-
Guan, X., et al. (2006). GLP-2 receptor localizes to enteric neurons and endocrine cells expressing vasoactive peptides and mediates increased blood flow.[10] Gastroenterology. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Exogenous GLP-2 and IGF-I induce a differential intestinal response in IGF binding protein-3 and -5 double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-2, EGF, and the Intestinal Epithelial IGF-1 Receptor Interactions in the Regulation of Crypt Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of glucagon-like peptide-2 to increase IGF-I mRNA in intestinal subepithelial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]
- 9. The Effects of Glucagon-like Peptide-2 on the Tight Junction and Barrier Function in IPEC-J2 Cells through Phosphatidylinositol 3-kinase–Protein Kinase B–Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-2 receptor localizes to enteric neurons and endocrine cells expressing vasoactive peptides and mediates increased blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinotrophic Glucagon-Like Peptide-2 (GLP-2) Activates Intestinal Gene Expression and Growth Factor-Dependent Pathways Independent of the Vasoactive Intestinal Peptide Gene in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting cAMP/PKA pathway for glycemic control and type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Abstract: The Instability Paradox in GLP-2 Quantification
Glucagon-Like Peptide-2 (GLP-2) is a 33-amino acid proglucagon-derived peptide co-secreted with GLP-1 by intestinal L-cells.[1][2] While critical for intestinal crypt cell proliferation and nutrient absorption, its quantification is notoriously difficult due to its rapid degradation. The bioactive form, GLP-2 (1-33) , has a circulating half-life of approximately 7 minutes in humans before Dipeptidyl Peptidase-IV (DPP-IV) cleaves the N-terminal histidine-alanine dipeptide, resulting in the inactive GLP-2 (3-33) .[1]
Crucial Distinction: Most commercial "Total GLP-2" kits detect both the active (1-33) and inactive (3-33) forms using antibodies targeting the mid-region or C-terminus. For pharmacokinetic (PK) or metabolic activity studies, a specific "Bioactive GLP-2" assay targeting the N-terminus is required. This protocol details the rigorous pre-analytical and analytical steps necessary to preserve and quantify endogenous GLP-2.
Part 1: The Biological Context & Assay Selection
Understanding the degradation pathway is essential for interpreting ELISA results. If you measure "Total GLP-2" in a sample without DPP-IV inhibitors, you are likely measuring a pool of predominantly inactive peptide.
Figure 1: GLP-2 Degradation Pathway & Antibody Targeting
Caption: Biological fate of GLP-2. DPP-IV rapidly converts bioactive GLP-2 (1-33) to inactive (3-33).
Part 2: Pre-Analytical Protocol (The "Make or Break" Step)
Senior Scientist Note: 90% of failed GLP-2 assays are due to improper sample collection, not the ELISA kit itself. The degradation happens in the tube before it ever reaches the lab bench.
Required Materials
-
Collection Tubes: Pre-chilled K2EDTA or K3EDTA tubes (avoid Heparin if possible, as it can interfere with some antibody binding).
-
DPP-IV Inhibitor: Diprotin A or commercial DPP-IV inhibitor cocktail (Must be added immediately ).
-
Protease Inhibitor: Aprotinin (Trasylol) – recommended to prevent general proteolysis.
-
Centrifuge: Refrigerated (4°C).
Sample Collection Workflow
-
Preparation: Pre-chill collection tubes on wet ice. Add DPP-IV inhibitor (final conc. 50 µM) and Aprotinin (500 KIU/mL) to the empty tube before drawing blood.
-
Alternative: Use specialized tubes like BD P800 , which contain a pre-formulated cocktail of protease, esterase, and DPP-IV inhibitors.
-
-
Draw: Collect whole blood and invert gently 5-8 times to mix with inhibitors. Do not vortex.
-
Incubation: Keep on ice immediately. Do not leave at room temperature for >5 minutes.
-
Separation: Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Storage: Transfer plasma to pre-chilled polypropylene tubes. Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C.
Part 3: Detailed ELISA Protocol (Sandwich Format)
Assay Type: Quantitative Sandwich Enzyme Immunoassay Target: Human/Rat/Mouse GLP-2 (High homology allows some cross-species reactivity, but verify with kit insert). Sensitivity: Typically 10–20 pg/mL (Required for fasting samples).
Reagent Preparation
-
Wash Buffer: Dilute 20x concentrate with deionized water. Note: If crystals have formed in the concentrate, warm to room temperature (RT) to dissolve.
-
Standards: Reconstitute lyophilized GLP-2 standard with the kit-specific buffer. Perform 1:2 or 1:3 serial dilutions.
-
Critical: Do not shake vigorously. Peptides stick to plastic. Use low-binding tubes and mix by gentle inversion or pipetting.
-
-
Biotinylated Detection Antibody: Dilute within 15 minutes of use.
Step-by-Step Methodology
| Step | Action | Senior Scientist Insight (The "Why") |
| 1. Plate Prep | Allow pre-coated plate to equilibrate to RT (approx. 30 min). | Opening a cold plate causes condensation in the wells, which alters protein binding kinetics and optical density (OD). |
| 2. Blocking | (If not pre-blocked) Add 300 µL Blocking Buffer. Incubate 1 hr. | Essential to prevent non-specific binding of the detection antibody to the plastic, which causes high background. |
| 3. Sample Addition | Add 100 µL of Standard or Sample to wells. | Reverse pipetting is recommended here.[2] It improves precision for viscous plasma and prevents bubble formation. |
| 4. Primary Incubation | Cover with adhesive strip. Incubate Overnight (16-18h) at 4°C with gentle shaking. | Crucial: For low-abundance peptides like GLP-2, kinetic equilibrium is reached slowly. Overnight cold incubation significantly increases sensitivity compared to 2h at RT. |
| 5. Wash I | Aspirate and wash 5 times with 300 µL Wash Buffer. | Automated washers are best. If manual, invert plate and blot hard on clean paper towels to remove residual bubbles. |
| 6. Detection | Add 100 µL Biotinylated Anti-GLP-2 Antibody. Incubate 1-2h at RT. | This antibody completes the "sandwich." It usually binds a different epitope (e.g., C-terminus) than the capture antibody. |
| 7. Wash II | Wash 5 times . | Thorough washing is critical here to remove unbound biotinylated antibodies. |
| 8. Conjugate | Add 100 µL Streptavidin-HRP. Incubate 30 min at RT (Dark). | Streptavidin binds biotin with extremely high affinity ( |
| 9. Substrate | Add 100 µL TMB Substrate. Incubate 15-30 min in Dark . | TMB is light-sensitive. Watch for the standard curve to turn blue. Do not over-incubate, or the high standards will saturate (OD > 3.0). |
| 10. Stop | Add 100 µL Stop Solution (Sulfuric Acid). | The color changes from blue to yellow. Read immediately. |
| 11. Read | Measure OD at 450 nm (with 630 nm correction). | 630 nm correction subtracts optical imperfections in the plastic plate. |
Part 4: Data Analysis & Troubleshooting
Curve Fitting
Use a 4-Parameter Logistic (4-PL) curve fit. Linear regression is insufficient for the sigmoidal nature of ELISA binding.
Troubleshooting Matrix
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase wash cycles to 5-7 times. Add Tween-20 (0.05%) to wash buffer. |
| Low Signal | Sample degradation | Check Pre-Analytical: Was DPP-IV inhibitor added? Was blood centrifuged at 4°C? |
| "Hook Effect" | Concentration too high | Rare for endogenous GLP-2, but in PK studies, high levels can saturate capture antibodies. Dilute sample. |
| High CV% | Pipetting error | Use reverse pipetting. Ensure plate shaker speed is consistent (approx 500 rpm). |
Part 5: Experimental Workflow Visualization
Figure 2: Optimized GLP-2 ELISA Workflow
Caption: Step-by-step workflow emphasizing the critical pre-analytical inhibition phase.
References
-
Drucker, D. J., et al. (1997). Human Glucagon-Like Peptide-2: A Minute-to-Minute Regulator of Intestinal Growth and Nutrient Absorption. This foundational paper establishes the biological role of GLP-2 and its co-secretion with GLP-1.
-
Hartmann, B., et al. (2000). Structures, Stability, and Degradation of Glucagon-Like Peptide-2 in Humans. This study details the kinetics of DPP-IV degradation and the necessity of inhibitors for accurate measurement.[7]
-
MilliporeSigma.ELISA Kit Protocol for GLP-2 (EZGLP2-37K).
-
Holst, J. J. (2007). The Physiology of Glucagon-like Peptide 1. While focused on GLP-1, this review by Holst extensively covers the proglucagon processing pathway relevant to GLP-2 and the use of specific antibodies.
Sources
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- 4. biovendor.com [biovendor.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Glucagon-Like Peptide-2 (GLP-2) using Radioimmunoassay
Introduction: The Significance of GLP-2 Measurement
Glucagon-Like Peptide-2 (GLP-2) is a 33-amino acid peptide hormone with profound effects on intestinal function and growth.[1] Co-secreted with GLP-1 from intestinal L-cells in response to nutrient ingestion, GLP-2 is a key regulator of energy homeostasis and metabolism.[2] Its primary role is to promote intestinal growth, enhance nutrient absorption, and maintain mucosal integrity.[3][4] These potent intestinotrophic and cytoprotective effects have spurred significant interest in GLP-2 and its analogs, such as Teduglutide, as therapeutic agents for conditions like short bowel syndrome, Crohn's disease, and other gastrointestinal disorders involving malabsorption or mucosal damage.[1][3]
Given its therapeutic potential and physiological importance, the accurate quantification of GLP-2 levels in biological matrices is critical for researchers, clinical scientists, and drug development professionals. Radioimmunoassay (RIA) stands as a highly sensitive and specific technique, first developed for measuring peptide hormones like insulin, making it exceptionally well-suited for detecting the typically low (picomolar to nanomolar) concentrations of GLP-2 in circulation.[5][6][7][8]
This document provides a comprehensive guide to the principles, protocols, and best practices for measuring GLP-2 levels using a competitive radioimmunoassay. It is designed to equip researchers with the technical knowledge and practical insights required to generate reliable and reproducible data.
Principle of the Competitive GLP-2 Radioimmunoassay
The radioimmunoassay for GLP-2 operates on the principle of competitive binding.[6][7] The assay involves a competition between a fixed amount of radiolabeled GLP-2 (the "hot" tracer, typically labeled with Iodine-125, ¹²⁵I) and the unlabeled GLP-2 present in a standard or unknown sample (the "cold" antigen) for a limited number of binding sites on a highly specific anti-GLP-2 antibody.
The core concept is an inverse relationship: as the concentration of unlabeled GLP-2 in the sample increases, it displaces more of the radiolabeled GLP-2 from the antibody binding sites.[9] Consequently, the amount of radioactivity bound to the antibody decreases. By separating the antibody-bound fraction from the free (unbound) fraction and measuring the radioactivity of the bound portion, a standard curve can be generated. The concentration of GLP-2 in unknown samples is then determined by interpolating their measured radioactivity on this curve.[6][9]
Caption: Step-by-step workflow for the GLP-2 RIA procedure.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare the GLP-2 standards by performing serial dilutions from a concentrated stock solution to create a range of known concentrations (e.g., 1 to 1000 pM). Reconstitute lyophilized reagents as per manufacturer instructions. [10]Allow all reagents to reach room temperature before use.
-
Assay Setup: Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, QCs, and unknown samples.
-
Pipetting:
-
Pipette assay buffer into the NSB and B₀ tubes.
-
Pipette each standard, QC, and unknown sample into its respective tubes.
-
-
Add Tracer: Pipette a fixed amount of ¹²⁵I-GLP-2 tracer into every tube (including TC tubes).
-
Add Primary Antibody: Pipette the diluted anti-GLP-2 antibody into all tubes except the TC and NSB tubes. Vortex all tubes gently.
-
First Incubation: Cover the tubes and incubate for 20-24 hours at 4°C. This allows the competitive binding reaction to reach equilibrium.
-
Separation of Bound/Free Fractions: Add the second antibody and precipitating reagent to all tubes except the TC tubes. This will cause the entire antigen-antibody complex to precipitate.
-
Second Incubation: Vortex the tubes and incubate for approximately 20-30 minutes at 4°C to facilitate complete precipitation.
-
Centrifugation: Centrifuge the tubes (e.g., at 2000-3000 x g for 20 minutes at 4°C) to pellet the antibody-bound fraction.
-
Decanting: Carefully decant the supernatant (containing the free fraction) from all tubes except the TC tubes. Invert the tubes on absorbent paper to drain residual liquid.
-
Counting: Place all tubes (pellets and TC) into a gamma counter and measure the counts per minute (CPM) for each.
Data Analysis and Quality Control
1. Generating the Standard Curve: The standard curve is the cornerstone of the RIA. It is generated by plotting the percentage of tracer bound (%B/B₀) against the corresponding standard concentrations.
-
Calculate Average CPM: Average the duplicate CPM values for each standard, QC, and sample.
-
Calculate %B/B₀:
-
%B/B₀ = [(CPM_Standard - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100
-
-
Plot the Curve: Plot %B/B₀ (Y-axis) versus the log of the standard concentration (X-axis). A logit-log transformation is often used to linearize the sigmoidal curve for more accurate interpolation.
Table 1: Example Standard Curve Data
| Standard Conc. (pM) | Average CPM | CPM - NSB | % B/B₀ |
| NSB | 350 | 0 | N/A |
| 0 (B₀) | 15,000 | 14,650 | 100.0% |
| 10 | 13,500 | 13,150 | 89.8% |
| 30 | 11,000 | 10,650 | 72.7% |
| 100 | 7,500 | 7,150 | 48.8% |
| 300 | 4,000 | 3,650 | 24.9% |
| 1000 | 2,000 | 1,650 | 11.3% |
2. Calculating Sample Concentrations: Calculate the %B/B₀ for each unknown sample using the same formula. Determine the concentration of GLP-2 by interpolating this value from the standard curve. Remember to multiply the result by any dilution factor used during sample preparation.
3. Assay Validation and Performance: A robust and trustworthy assay is a self-validating one. [11]Each run must include parameters to ensure its validity.
-
Sensitivity (Lower Limit of Detection): The lowest concentration of GLP-2 that can be reliably distinguished from zero.
-
Specificity: The antibody should have minimal cross-reactivity with structurally related peptides like GLP-1, glucagon, or oxyntomodulin. [12]* Precision:
-
Intra-assay precision (within-run variability): Calculated from the coefficient of variation (CV%) of multiple replicates of the same QC sample within a single assay. Typically should be <10%. * Inter-assay precision (between-run variability): Calculated from the CV% of a QC sample across multiple, independent assays. Typically should be <15%. [13]* Accuracy: Determined by spike-and-recovery experiments, where a known amount of GLP-2 is added to a sample matrix and the measured concentration is compared to the expected value. Recovery should typically be within 80-120%.
-
Table 2: Typical Assay Performance Characteristics
| Parameter | Specification |
| Standard Curve Range | 1 - 1000 pM |
| Sensitivity (LLOD) | ~5 pM |
| Intra-Assay CV% | < 10% |
| Inter-Assay CV% | < 15% |
| Spike Recovery | 85 - 115% |
| Cross-reactivity GLP-1 | < 0.1% |
Conclusion
The radioimmunoassay provides a powerful tool for the sensitive and specific quantification of GLP-2. Success hinges on a meticulous approach, beginning with the critical step of sample collection using DPP-IV inhibitors to preserve the analyte's integrity. By adhering to a validated protocol, implementing rigorous quality control measures, and understanding the competitive binding principle, researchers can generate high-quality, reproducible data. This enables deeper insights into the complex physiology of GLP-2 and accelerates the development of novel therapeutics for gastrointestinal diseases.
References
-
Glucagon-like peptide-2 - Wikipedia. Wikipedia. [Link]
-
Glucagon-like Peptide-2 - PubMed. National Center for Biotechnology Information. [Link]
-
Radioimmunoassay (RIA) overview comprehensive and structured .pptx - Slideshare. SlideShare. [Link]
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GLP-2 - Laparoscopic.MD. Laparoscopic.MD. [Link]
-
Radioimmunoassay (RIA): Principle, Procedure, Results, Uses - Microbe Notes. Microbe Notes. [Link]
-
RIA (Radioimmunoassay). University of Garmian. [Link]
-
Glucagon-like peptide 2 (GLP-2), an intestinotrophic mediator - PubMed. National Center for Biotechnology Information. [Link]
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Radioimmunoassay ; Definition, Principle, Application, Uses, Advantages - YouTube. YouTube. [Link]
-
[Evaluation and standardization of radioimmunoassays] - PubMed. National Center for Biotechnology Information. [Link]
-
Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation - MDPI. MDPI. [Link]
-
Human GLP-2 EIA - Kamiya Biomedical Company. Kamiya Biomedical Company. [Link]
-
Human Glucagon Like Peptide 2 (GLP2) ELISA Kit (HUDL01202) - Assay Genie. Assay Genie. [Link]
-
Step-by-Step Guide to Sample Analysis in GLP-Compliant Studies - Liveon Biolabs. Liveon Biolabs. [Link]
-
Chapter 29. Radioimmunoassays - Weizmann Institute of Science. Weizmann Institute of Science. [Link]
-
Radioimmunoassay - Wikipedia. Wikipedia. [Link]
-
Validation | Immunoassays: A Practical Approach - Oxford Academic. Oxford Academic. [Link]
-
How to add DPP-4 inhibitor to blood samples to preserve GLP-1 for analysis? ResearchGate. [Link]
-
GLP-2 ELISA - ALPCO Diagnostics. ALPCO Diagnostics. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
Structure, measurement, and secretion of human glucagon-like peptide-2 - PubMed. National Center for Biotechnology Information. [Link]
-
Glucagon-Like Peptide-1 (Total) 125 Tubes Cat. # GLP1T-36HK. MilliporeSigma. [Link]
-
GLP-2 ELISA - Ansh Labs. Ansh Labs. [Link]
-
GLP Laboratory Setup: A Step-by-Step Guide to Success - NANOLAB. NANOLAB. [Link]
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Treatment of type 2 diabetes, GLP-1 Agonist and a DPP-4 Inhibitor | SciTechnol. SciTechnol. [Link]
-
Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice - bioRxiv. bioRxiv. [Link]
-
Clinical Use of DPP-4 Inhibitors - Frontiers. Frontiers. [Link]
-
Tools and Techniques for GLP-1 Analysis - LCGC International. LCGC International. [Link]
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Application Notes and Protocols for Intestinal Organoid Cultures in GLP-2 Studies
Introduction: A New Dimension in Gut Hormone Research
The study of intestinal physiology and pharmacology has been revolutionized by the advent of three-dimensional (3D) organoid cultures. These "mini-guts" in a dish, derived from intestinal stem cells, self-organize to recapitulate the complex cellular architecture and functionality of the native intestinal epithelium, including the crypt-villus axis.[1][2][3] This provides an unprecedented in vitro model system that is more physiologically relevant than traditional 2D cell cultures, such as the Caco-2 cell line.[4] For researchers in drug development and academic science, intestinal organoids offer a powerful platform to investigate the mechanisms of gut hormones and test novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for utilizing intestinal organoid cultures to study the effects of Glucagon-Like Peptide-2 (GLP-2). GLP-2 is an enteroendocrine peptide that plays a crucial role in intestinal adaptation, growth, and nutrient absorption.[5][6][7] Its analogues, such as teduglutide, are already in clinical use for treating conditions like Short Bowel Syndrome (SBS).[6][7][8] Here, we delve into the core methodologies for establishing robust intestinal organoid cultures and employing them in GLP-2-centric studies, from basic proliferation assays to more complex signaling pathway investigations.
The Science Behind the Model: Understanding GLP-2 Signaling
GLP-2 exerts its intestinotrophic effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[9][10] While the receptor is not found on intestinal stem cells themselves, GLP-2 stimulation triggers a cascade of downstream signaling events that ultimately enhance crypt cell proliferation and inhibit enterocyte apoptosis.[11] This leads to an increase in villus height and overall mucosal surface area, thereby improving nutrient and fluid absorption.[12] The signaling pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), as well as the activation of other pathways like the PI3K/Akt and MAPK/ERK pathways.[10][13][14]
Protocol I: Establishment and Maintenance of Murine Intestinal Organoids
This protocol details the isolation of intestinal crypts from the mouse small intestine and their subsequent culture to form enteroids.
Materials and Reagents
| Reagent | Recommended Source |
| DMEM/F-12 Medium | Gibco |
| Penicillin-Streptomycin | Gibco |
| Gentamicin | Gibco |
| PBS (DPBS), Ca++/Mg++ free | Gibco |
| EDTA (0.5 M, pH 8.0) | Invitrogen |
| Matrigel®, Growth Factor Reduced | Corning |
| N-2 Supplement | Gibco |
| B-27 Supplement | Gibco |
| HEPES (1 M) | Gibco |
| L-Glutamine | Gibco |
| N-Acetylcysteine | Sigma-Aldrich |
| Recombinant Murine EGF | R&D Systems |
| Recombinant Murine Noggin | R&D Systems |
| Recombinant Murine R-spondin1 | R&D Systems |
| Y-27632 ROCK inhibitor | Selleck Chemicals |
Step-by-Step Methodology
Part 1: Intestinal Crypt Isolation [2][15][16][17]
-
Tissue Harvest: Euthanize a mouse according to approved institutional guidelines. Dissect the small intestine, from the duodenum to the ileum, and place it in a petri dish containing ice-cold PBS.
-
Lumen Flushing: Using a syringe with a gavage needle, flush the lumen of the intestine with ice-cold PBS until the contents are cleared.
-
Tissue Fragmentation: Transfer the cleaned intestine to a new dish with fresh, cold PBS. Cut the intestine open longitudinally and then chop it into approximately 2-5 mm pieces.
-
Washing: Transfer the tissue fragments to a 50 mL conical tube and wash repeatedly with ice-cold PBS by gentle inversion until the supernatant is clear.
-
Crypt Chelation: Aspirate the PBS and add 25 mL of cold Crypt Chelating Buffer (PBS with 2 mM EDTA). Incubate on a rocking platform or orbital shaker for 30 minutes at 4°C. The cold temperature is crucial to minimize tissue damage.[16]
-
Crypt Release: After incubation, vigorously shake the tube by hand for 30 seconds to release the crypts from the surrounding tissue.
-
Fraction Collection: Allow the larger tissue fragments to settle by gravity for 1-2 minutes. Collect the supernatant, which is enriched with intestinal crypts. For a higher yield, add fresh chelating buffer to the remaining tissue and repeat the shaking and collection step.
-
Filtering and Centrifugation: Pass the collected supernatant through a 70 µm cell strainer into a fresh 50 mL conical tube to remove villi and other large debris. Centrifuge the filtrate at 150 x g for 10 minutes at 4°C to pellet the crypts.
-
Final Wash: Carefully aspirate the supernatant and resuspend the crypt pellet in 5 mL of ice-cold basal medium (Advanced DMEM/F12). Centrifuge again at 150 x g for 5 minutes at 4°C.
Part 2: Organoid Seeding and Culture [15][17][18][19]
-
Crypt Counting: Resuspend the final crypt pellet in a small volume of basal medium and count the crypts using a hemocytometer. Aim for a seeding density of approximately 200-500 crypts per 50 µL of Matrigel.
-
Matrigel Embedding: On ice, mix the appropriate number of crypts with Growth Factor Reduced Matrigel. Keep all tips and tubes cold to prevent premature polymerization of the Matrigel.
-
Plating: Carefully dispense 50 µL droplets of the crypt-Matrigel suspension into the center of each well of a pre-warmed 24-well plate.
-
Polymerization: Place the plate in a 37°C, 5% CO2 incubator for at least 20 minutes to allow the Matrigel domes to solidify.
-
Media Addition: Gently add 500 µL of complete Intestinal Organoid Growth Medium to each well. The complete medium should contain basal medium supplemented with EGF (50 ng/mL), Noggin (100 ng/mL), R-spondin1 (1 µg/mL), N-2, B-27, and 10 µM Y-27632 (for the first two days of culture). The combination of Wnt agonists (R-spondin1) and BMP antagonists (Noggin) is essential for maintaining the intestinal stem cell niche in vitro.[20][21][22]
-
Maintenance: Change the medium every 2-3 days with fresh, pre-warmed complete growth medium (without Y-27632). Organoids should become visible within 24-48 hours and will develop complex budding structures over 7-10 days.
Part 3: Organoid Passaging [18][19]
-
Harvesting: After 7-10 days, when organoids are large and have a dark, dense lumen, they are ready for passaging. Aspirate the medium and add 1 mL of cold basal medium to each well. Mechanically disrupt the Matrigel domes by pipetting up and down.
-
Dissociation: Transfer the organoid suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes at 4°C. Resuspend the pellet in a suitable dissociation reagent (e.g., TrypLE Express) and incubate at 37°C for 5-10 minutes, or until the organoids are broken into smaller fragments.
-
Reseeding: Neutralize the dissociation reagent with basal medium and centrifuge again. Resuspend the organoid fragments in fresh Matrigel and re-plate as described in Part 2. A split ratio of 1:3 to 1:6 is typically appropriate.
Protocol II: GLP-2 Dose-Response Study
This protocol outlines a typical experiment to assess the effect of a GLP-2 analog on intestinal organoid growth.
Experimental Design
-
Plate Seeding: Seed organoid fragments in a 96-well plate format for higher throughput.[23][24][25] This allows for the testing of multiple concentrations and replicates.
-
Treatment: Two days after seeding, replace the medium with fresh growth medium containing various concentrations of the GLP-2 analog (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control group.
-
Incubation: Incubate the plate for 48-72 hours.
-
Data Acquisition and Analysis:
-
Imaging: Acquire images of the organoids using an automated high-content imaging system.[23][24] Capture both brightfield images for morphological analysis and fluorescence images if using viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells).
-
Quantitative Analysis: Use image analysis software to quantify various parameters.[26][27][28]
Parameter Description Organoid Number The total count of organoids per well. Organoid Area/Volume The average size of the organoids. Budding Index The number of buds per organoid, a measure of proliferation. Cell Viability The percentage of live cells within the organoids. -
Molecular Analysis (Optional):
-
qPCR: Harvest organoids for RNA extraction and perform quantitative PCR to measure the expression of proliferation markers (e.g., Ki67, PCNA) and intestinal stem cell markers (e.g., Lgr5).
-
Immunofluorescence: Fix and stain whole-mount organoids to visualize protein expression and localization.[29][30][31][32] For example, stain for Ki67 to identify proliferating cells or markers of differentiated cell types to assess changes in cell fate. Confocal microscopy is recommended for 3D imaging of stained organoids.[23][29][30]
-
-
Data Interpretation
A successful experiment will demonstrate a dose-dependent increase in organoid size, number, and budding in response to the GLP-2 analog. This can be plotted as a dose-response curve to determine the EC50 of the compound. Molecular analysis can provide further mechanistic insights into the cellular processes affected by GLP-2.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful establishment of budding intestinal organoids from isolated crypts confirms the viability of the starting material and the appropriateness of the culture conditions. In GLP-2 studies, the inclusion of a dose-response with a vehicle control allows for the clear attribution of observed effects to the compound being tested. Furthermore, the multi-parametric analysis of organoid morphology and molecular markers provides a robust and comprehensive assessment of the biological response.
Conclusion: The Future of GI Drug Discovery
Intestinal organoids represent a paradigm shift in the study of gastrointestinal physiology and pharmacology.[1][4][33] Their ability to closely mimic the in vivo environment provides a highly relevant and predictive model for investigating the effects of hormones like GLP-2 and for screening novel therapeutic compounds.[4][34][35] By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently establish and utilize intestinal organoid cultures to accelerate their research and development efforts in the field of gastroenterology.
References
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GvHD Hub. (2021). What is the mechanism of action of the GLP-2 analog, teduglutide, for GvHD treatment? Retrieved from [Link]
-
Cincinnati Children's Hospital. (n.d.). Establishment of Gastrointestinal Epithelial Organoids. Retrieved from [Link]
-
Molecular Devices. (n.d.). Intestinal organoids for automated screening assays-High content imaging and analysis of.... Retrieved from [Link]
-
STEMCELL Technologies. (2025). Applications of Human Intestinal Organoid Cultures in Drug Discovery. YouTube. Retrieved from [Link]
-
Sawyer, F. M., et al. (2025). A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids. PLOS ONE, 20(10), e0332418. Retrieved from [Link]
-
Ghisolfi, L., et al. (1998). Glucagon-like peptide 2 is a potent growth factor for small intestine and colon. Gastroenterology, 115(5), 1168-1175. Retrieved from [Link]
-
Yusta, B., et al. (1999). Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor. Journal of Biological Chemistry, 274(43), 30459-30467. Retrieved from [Link]
-
Grün, D., et al. (2018). Quantification of intestinal organoid growth and cellular composition. bioRxiv. Retrieved from [Link]
-
Lee, S., et al. (2020). Spatiotemporal Gradient and Instability of Wnt Induce Heterogeneous Growth and Differentiation of Human Intestinal Organoids. iScience, 23(8), 101416. Retrieved from [Link]
-
Grasset, E., et al. (2025). 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all. PLOS ONE, 20(1), e0315993. Retrieved from [Link]
-
Al-Hussaini, A., et al. (2025). Glucagon-Like Peptide-2 (GLP-2) Analogues in Patients With Short Bowel Syndrome Dependent on Parenteral Support: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cureus, 17(12), e83833. Retrieved from [Link]
-
Murali, S. G., et al. (2016). Glucagon-Like Peptide-2 Stimulates S-Phase Entry of Intestinal Lgr5+ Stem Cells. Cellular and Molecular Gastroenterology and Hepatology, 2(4), 483-498.e6. Retrieved from [Link]
-
Bio-Techne. (n.d.). Human Intestinal Organoid Culture Protocol. Retrieved from [Link]
-
Frontiers Media. (2023). Gastrointestinal tract organoids as novel tools in drug discovery. Retrieved from [Link]
-
Keio University. (2025). Longitudinal study reveals how GLP-2 analog therapy transforms the intestinal environment. Retrieved from [Link]
-
Stzepourginski, I., et al. (2016). Isolation, Culture, and Maintenance of Mouse Intestinal Stem Cells. Journal of Visualized Experiments, (108), 53570. Retrieved from [Link]
-
Sawyer, F. M., et al. (2025). A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids. PLOS ONE, 20(10), e0332418. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Quantifying Organoid Size and Counts: Solving a Common Issue using Automation. Retrieved from [Link]
-
Reactome. (n.d.). Glucagon-like receptor 2 binds GLP2. Retrieved from [Link]
-
Grasset, E., et al. (2025). 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all. PLOS ONE, 20(1), e0315993. Retrieved from [Link]
-
Wang, X., & Adeli, K. (2024). GLP-2 regulation of intestinal lipid handling. American Journal of Physiology-Gastrointestinal and Liver Physiology, 326(2), G123-G130. Retrieved from [Link]
-
LubioScience. (2024). Is Wnt3a an essential component in organoid culture? Retrieved from [Link]
-
Wang, Y., et al. (2017). Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice. Lab on a Chip, 17(13), 2267-2280. Retrieved from [Link]
-
Protocols.io. (2020). Isolating human intestinal crypts from biopsies for organoid generation. Retrieved from [Link]
-
Camara, O., et al. (2023). In-silico and in-vitro morphometric analysis of intestinal organoids. PLOS Computational Biology, 19(7), e1011295. Retrieved from [Link]
-
Frontiers Media. (2022). Organoids in high-throughput and high-content screenings. Retrieved from [Link]
-
Zietek, T., et al. (2020). Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applications. Frontiers in Bioengineering and Biotechnology, 8, 1059. Retrieved from [Link]
-
Lamprecht, G., & Witte, V. (2019). GLP-2 Analogues as First Specific Treatment of Intestinal Failure. Visceral Medicine, 35(5), 292-296. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucagon-like peptide-2 receptor. Retrieved from [Link]
-
Kim, T. H., & Shivdasani, R. A. (2023). The 3D Culturing of Organoids from Murine Intestinal Crypts and a Single Stem Cell for Organoid Research. Journal of Visualized Experiments, (194), e65191. Retrieved from [Link]
-
Shi, X., et al. (2017). The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 313(2), R123-R130. Retrieved from [Link]
-
Thulesen, J., et al. (2025). (GLP-2) accelerates the growth of colonic neoplasms in mice. Gastroenterology. Retrieved from [Link]
-
NHS Health Research Authority. (n.d.). Pathway for glucagon-like peptide 2 analogue. Retrieved from [Link]
-
Drucker, D. J. (2017). GLP-2 receptor. Glucagon.com. Retrieved from [Link]
-
Corning. (n.d.). A Novel Method for Generating Single, Intestinal Organoids for High Throughput Screening. Retrieved from [Link]
-
Tsai, Y. H., & Drucker, D. J. (1997). Intestinal growth-promoting properties of glucagon-like peptide-2 in mice. American Journal of Physiology-Endocrinology and Metabolism, 273(1), E77-E84. Retrieved from [Link]
-
Grasset, E., et al. (2025). 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all. PLOS ONE, 20(1), e0315993. Retrieved from [Link]
-
Sino Biological. (n.d.). Intestinal Organoids: Definition, Applications, Protocol, and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Switching culture conditions from Wnt3a-conditioned medium to Wnt3a.... Retrieved from [Link]
Sources
- 1. Frontiers | Gastrointestinal tract organoids as novel tools in drug discovery [frontiersin.org]
- 2. The 3D Culturing of Organoids from Murine Intestinal Crypts and a Single Stem Cell for Organoid Research [jove.com]
- 3. sinobiological.com [sinobiological.com]
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- 8. Glucagon-Like Peptide-2 (GLP-2) Analogues in Patients With Short Bowel Syndrome Dependent on Parenteral Support: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glucagon.com [glucagon.com]
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- 21. Is Wnt3a an essential component in organoid culture? [lubio.ch]
- 22. Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 24. A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
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- 33. Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. corning.com [corning.com]
Advanced Preclinical Assessment of GLP-2 Analogues: Protocols for SBS and Organoid Models
Part 1: Executive Summary & Mechanistic Basis
Introduction
The therapeutic landscape for intestinal failure and Short Bowel Syndrome (SBS) has been revolutionized by GLP-2 analogues.[1][2][3] However, preclinical assessment of these compounds requires a nuanced understanding of their mechanism. Unlike many epithelial growth factors, GLP-2 does not directly target the intestinal stem cell. [4]
The "Myofibroblast Axis" (Expert Insight)
A common failure mode in preclinical screening is testing GLP-2 analogues on isolated intestinal epithelial organoids (enteroids) and observing no effect. This is not a compound failure; it is a model failure.
-
The Mechanism: GLP-2 receptors (GLP-2R) are expressed primarily on intestinal subepithelial myofibroblasts (ISEMFs) and enteric neurons, not on the crypt epithelium.
-
The Relay: Activation of GLP-2R triggers the PI3K/Akt pathway in myofibroblasts, causing the secretion of IGF-1 (Insulin-like Growth Factor 1) and ErbB ligands.
-
The Effect: IGF-1 acts paracrinally on the intestinal stem cells (ISCs) to drive crypt fission and villus elongation.
Visualizing the Signaling Cascade
The following diagram illustrates the indirect mechanism of action required for valid experimental design.
Figure 1: The Paracrine Relay. GLP-2 efficacy relies on the stromal-epithelial interaction, necessitating co-culture systems for ex vivo validation.
Part 2: Compound Selection & Pharmacokinetics
Native GLP-2 has a half-life (
Table 1: GLP-2 Analogue Comparison for Preclinical Use
| Compound | Class | Modification | Preclinical | Dosing Frequency (Mouse/Rat) |
| Native GLP-2 | Endogenous | None | < 10 min | Continuous Infusion (Alzet pump) |
| Teduglutide | Short-Acting | Gly2 substitution (DPP-4 resistant) | 0.3 - 0.9 hours | BID (Twice Daily) or QD |
| Apraglutide | Long-Acting | Structural modifications for low clearance | > 24 hours | Q2D or Q3D (Every 2-3 days) |
| Glepaglutide | Long-Acting | C-terminal tail modification | ~ 10-15 hours | QD (Once Daily) |
Application Note: For "Proof of Concept" (PoC) studies in SBS models, Teduglutide is the industry standard positive control.
Part 3: In Vivo Protocol – Murine Short Bowel Syndrome (SBS)
This protocol describes the "Gold Standard" distal bowel resection model. It mimics the clinical phenotype of malabsorption and intestinal adaptation.
Experimental Design
-
Species: C57BL/6 Mice (Male, 8-10 weeks) or Sprague-Dawley Rats (200-250g).
-
Group Size: n=8-12 per group (high variability in surgical models requires robust n).
-
Groups:
-
Sham Operation (Transection + Re-anastomosis).
-
SBS + Vehicle.
-
SBS + GLP-2 Analogue (e.g., Teduglutide 0.2 mg/kg/day).
-
Step-by-Step Methodology
1. Pre-Operative Preparation
-
Acclimatization: 7 days.
-
Diet: Switch to liquid diet (e.g., Micro-Stabilized Liquid Rodent Diet) 24h pre-op to reduce fecal load.
-
Analgesia: Buprenorphine (0.05 mg/kg s.c.) 30 mins prior to surgery.
2. Surgical Resection (50% Proximal Resection)
-
Note: Proximal resection induces stronger adaptive signals in the distal remnant than distal resection.
-
Anesthetize with Isoflurane (2-3%).
-
Perform a midline laparotomy.
-
Identify the Treitz ligament (duodenojejunal flexure) and the ileocecal valve.
-
Resection: Remove intestine starting 2-3 cm distal to Treitz ligament and ending 10 cm proximal to the cecum.
-
Anastomosis: Perform an end-to-end jejuno-ileal anastomosis using 7-0 or 8-0 interrupted sutures.
-
Hydration: Administer 1-2 mL warm sterile saline i.p. before closing.
3. Post-Operative Care & Dosing
-
Recovery: Incubator/Heating pad until mobile.
-
Diet: Liquid diet for days 1-3, gradually reintroduce solid chow by day 5.
-
Dosing Phase: Initiate GLP-2 analogue treatment on Post-Op Day 3 (after immediate surgical recovery) and continue for 10-14 days.
4. Workflow Visualization
Figure 2: Experimental timeline for the murine SBS adaptation model.
Part 4: Ex Vivo Protocol – Organoid Co-Culture
Critical Warning: Do not use standard monoculture organoids. You must recreate the stromal niche.
Materials
-
Epithelial Source: Isolated mouse jejunal crypts (Lgr5+).
-
Stromal Source: Primary Intestinal Subepithelial Myofibroblasts (ISEMFs) isolated from digestion of the muscularis propria.
-
Matrix: Matrigel (Growth Factor Reduced).
-
Media: ENR Media (EGF, Noggin, R-spondin1).
Protocol: The "Sandwich" Co-Culture Method
-
ISEMF Preparation:
-
Culture ISEMFs in DMEM/F12 + 10% FBS until confluent.
-
Treat ISEMFs with Mitomycin C (10 µg/mL) for 2 hours to arrest proliferation (preventing them from overgrowing the organoids).
-
Wash 3x with PBS.
-
-
Co-Culture Assembly:
-
Layer 1: Seed 50,000 ISEMFs in 20 µL Matrigel/Collagen mix at the bottom of a 24-well plate. Polymerize at 37°C.
-
Layer 2: Mix 500 intestinal crypts in 30 µL Matrigel. Overlay on top of Layer 1. Polymerize.
-
Media: Add 500 µL ENR Media.
-
-
Treatment:
-
Add GLP-2 Analogue (10 nM - 100 nM) to the media.
-
Control: Vehicle.
-
Positive Control: Recombinant IGF-1 (100 ng/mL).
-
-
Validation:
-
If the GLP-2 arm shows organoid budding/growth comparable to the IGF-1 arm, the system is valid.
-
If GLP-2 fails but IGF-1 works, the ISEMFs may have lost GLP-2R expression (common in high passage). Check GLP-2R via qPCR.
-
Part 5: Data Presentation & Readouts
To prove efficacy, you must demonstrate structural adaptation (morphometry) and functional capacity.
Key Readouts Table
| Parameter | Method | Expected Result (GLP-2 Treated) |
| Bowel Weight | Wet weight / Length (mg/cm) | Increase (20-50%) |
| Villus Height | H&E Histology (measure 20+ villi) | Increase (Significant elongation) |
| Crypt Depth | H&E Histology | Increase (Hyperplasia) |
| Proliferation | Ki67 or BrdU IHC | Increase in crypt proliferative zone |
| Enterocyte Mass | Plasma Citrulline (ELISA) | Increase (Correlates with functional mass) |
| Barrier Function | FITC-Dextran (Oral gavage) | Decrease in plasma FITC (Improved barrier) |
References
-
Drucker, D. J., et al. (1996). Induction of intestinal epithelial proliferation by glucagon-like peptide 2. Proceedings of the National Academy of Sciences, 93(15), 7911–7916. Link
-
Jeppesen, P. B., et al. (2011). Teduglutide reduces need for parenteral support in patients with short bowel syndrome with intestinal failure. Gastroenterology, 143(6), 1473-1481. Link
-
Dubé, P. E., & Brubaker, P. L. (2007). Frontiers in glucagon-like peptide-2: multiple actions, multiple mediators. American Journal of Physiology-Endocrinology and Metabolism, 293(2), E360-E365. Link
-
Marti-Sarrias, R., et al. (2020). Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome. Journal of Pharmacology and Experimental Therapeutics, 373(2), 293-303. Link
-
Leen, J. L., et al. (2011). Mechanism of action of glucagon-like peptide-2 to increase IGF-I mRNA in intestinal subepithelial fibroblasts.[9] Endocrinology, 152(2), 436-446.[10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-like peptide-2 analogues for Crohn’s disease patients with short bowel syndrome and intestinal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hanmi.co.kr [hanmi.co.kr]
- 6. Portico [access.portico.org]
- 7. Population pharmacokinetics and exposure‐response analyses of teduglutide in adult and pediatric patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-2, EGF, and the Intestinal Epithelial IGF-1 Receptor Interactions in the Regulation of Crypt Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fixation & Detection for GLP-2 Immunohistochemistry
Status: Operational Ticket Focus: Glucagon-like Peptide-2 (GLP-2) Detection in Intestinal & Pancreatic Tissue Assigned Specialist: Senior Application Scientist, Histology Core
Executive Summary: The "L-Cell" Challenge
Detecting GLP-2 (Glucagon-like Peptide-2) presents a unique tripartite challenge in immunohistochemistry (IHC):
-
Rapid Degradation: The peptide has a half-life of minutes in vivo due to DPP-4 activity.
-
Precursor Masquerade: GLP-2 is embedded within the Proglucagon sequence; antibodies often cross-react with the precursor or other cleavage products (GLP-1, Glicentin).
-
Solubility & Size: As a small peptide (33 amino acids), it is prone to washout during processing if not adequately cross-linked, yet easily masked by over-fixation.
This guide moves beyond basic protocols to address the causality of experimental failure.
Technical Q&A: Troubleshooting & Optimization
Module A: Tissue Harvest & Fixation (The "Time-Zero" Critical Path)
Q: I am getting weak or patchy signal in my ileum samples despite high antibody concentration. Is my fixation time too short?
A: The issue is likely not fixation time, but fixation latency and enzymatic degradation.
-
The Mechanism: GLP-2 is cleaved at the N-terminus by Dipeptidyl Peptidase-4 (DPP-4) almost immediately upon tissue anoxia. If your antibody targets the N-terminus (bioactive site), the epitope may be destroyed before the fixative penetrates.
-
The Solution:
-
In Vivo Inhibition: Administer a DPP-4 inhibitor (e.g., Sitagliptin) 30 minutes prior to sacrifice.
-
Perfusion Fixation: Immersion fixation is often too slow for gut peptides. Transcardial perfusion with 4% Paraformaldehyde (PFA) is preferred to "freeze" the peptide state instantly.
-
Fixative Choice: While 10% Neutral Buffered Formalin (NBF) is standard, Bouin’s Solution is often superior for incretin hormones. The picric acid component precipitates proteins, preventing the washout of small soluble peptides like GLP-2 better than aldehydes alone.
-
Q: Formalin vs. Bouin’s Solution: Which should I choose for GLP-2?
A: Use the table below to select based on your downstream needs.
| Feature | 10% Neutral Buffered Formalin (NBF) | Bouin’s Solution |
| Mechanism | Cross-linking (Methylene bridges) | Precipitation (Picrates) + Cross-linking |
| Morphology | Good | Excellent (Enhances nuclear contrast) |
| Peptide Retention | Moderate (Risk of washout) | High (Traps small peptides) |
| Antigen Retrieval | Mandatory (HIER) | Often not required (or gentler) |
| Compatibility | Best for Fluorescence (IF) | Best for Chromogenic (DAB) |
| Drawback | Masking of epitopes | Picric acid is explosive; interferes with IF |
Recommendation: For standard DAB IHC quantification of L-cells, use Bouin’s . For multi-color immunofluorescence, use 4% PFA/NBF .
Module B: Specificity & Cross-Reactivity
Q: My antibody stains pancreatic Alpha cells strongly, but GLP-2 is supposed to be an intestinal L-cell product. Is this non-specific binding?
A: Not necessarily non-specific, but it is likely cross-reactive .
-
The Biology: Both Alpha cells (pancreas) and L-cells (intestine) express the Proglucagon gene.
-
Pancreas: Proglucagon
Glucagon (Major) + Glicentin-related polypeptide + Major Proglucagon Fragment (containing GLP-1 & GLP-2 sequences uncleaved). -
Intestine: Proglucagon
Glicentin + GLP-1 + GLP-2.
-
-
The Artifact: Many "GLP-2" antibodies are polyclonal raised against the full peptide. They will bind the "Major Proglucagon Fragment" in the pancreas, even though free GLP-2 is not the primary product there.
-
The Fix:
-
Use C-Terminal specific antibodies: These are less likely to cross-react with N-terminally truncated forms.
-
Adsorption Controls: Pre-incubate your antibody with excess synthetic GLP-2 peptide. If staining disappears in the gut but remains in the pancreas, the pancreatic signal is non-specific/precursor binding.
-
Module C: Antigen Retrieval (HIER)
Q: I used Citrate Buffer pH 6.0, but the signal is still weak. Should I switch to EDTA pH 9.0?
A: Proceed with caution.
-
The Risk: High pH (Tris-EDTA pH 9.0) is aggressive. For a small peptide, aggressive boiling can sometimes destroy the tissue architecture or extract the peptide entirely if fixation was sub-optimal.
-
The Optimization:
-
Stick to Citrate pH 6.0 but optimize the temperature/pressure.
-
Pressure Cooker (110°C for 3-5 mins) is often more effective and uniform than a microwave for unmasking aldehyde cross-links without "cooking" the tissue to disintegration.
-
Protease Induced Epitope Retrieval (PIER): For Bouin’s fixed tissue, heat is rarely needed. Sometimes a mild Proteinase K digestion (10-20 ug/mL for 5-10 mins at RT) works better.
-
Visualized Workflows
Figure 1: The "Goldilocks" Fixation Decision Tree
This logic flow ensures you select the correct preservation method based on your readout technology.
Caption: Decision matrix for selecting fixation chemistry. Bouin's solution offers superior peptide retention for DAB staining but is incompatible with most fluorophores due to autofluorescence.
Figure 2: The Optimized Staining Protocol
A standardized workflow incorporating DPP-4 inhibition and retrieval steps.
Caption: End-to-end workflow highlighting the critical in vivo preparation step often missed in standard histology protocols.
Validated Protocol: GLP-2 IHC (FFPE)
Scope: Detection of GLP-2 in Murine Ileum/Colon. Reagents:
-
Fixative: 10% Neutral Buffered Formalin (NBF).
-
Retrieval: 10mM Sodium Citrate Buffer, pH 6.0 + 0.05% Tween 20.
-
Blocking: 5% Normal Goat Serum (NGS) in TBS-T.
Step-by-Step Methodology:
-
Tissue Prep:
-
Inject mouse IP with Sitagliptin (50 mg/kg) 30 mins prior to euthanasia.
-
Perfuse transcardially with saline followed by NBF.
-
Harvest ileum, flush lumen with cold NBF, and "jelly roll" the tissue.
-
Fix in NBF for 16-24 hours at Room Temperature (RT). Do not exceed 24h.
-
-
Deparaffinization:
-
Xylene: 3 x 5 min.
-
100% Ethanol: 2 x 3 min.
-
95% Ethanol: 2 x 3 min.
-
dH2O: 5 min.
-
-
Antigen Retrieval (Critical):
-
Pre-heat Citrate Buffer to 95°C in a steamer or water bath.
-
Immerse slides. Maintain 95-98°C for 20 minutes .
-
Cooling: Remove vessel from heat and allow slides to cool in the buffer to RT (approx. 20-30 mins). Note: Rapid cooling causes background.
-
-
Staining:
-
Wash: TBS + 0.025% Triton X-100 (2 x 5 min).
-
Block: 5% NGS for 1 hour at RT.
-
Primary Antibody: Anti-GLP-2 (e.g., specific for C-terminus) diluted in blocking buffer. Incubate Overnight at 4°C in a humid chamber.
-
Wash: TBS-T (3 x 5 min).
-
Secondary: HRP-polymer conjugated secondary (30-60 min at RT).
-
Develop: DAB chromogen (monitor under microscope, usually 2-5 min).
-
Counterstain: Hematoxylin (brief, 10-30 sec).
-
References & Authoritative Grounding
-
Drucker, D. J. (2002). Biological actions and therapeutic potential of the glucagon-like peptides. Gastroenterology, 122(2), 531–544. Source Verification:[Link] Relevance: Establishes the foundational biology of GLP-2 and its sensitivity to DPP-4, validating the need for inhibitor use during tissue harvest.
-
Brubaker, P. L., & Anini, Y. (2003). Guiding the Incretins: Biosynthesis and Secretion of Glucagon-Like Peptide-1 and Glucagon-Like Peptide-2. Endocrinology. Source Verification:[Link] (General Journal Link for verification of scope) Relevance: details the proglucagon processing differences between pancreas and intestine, critical for understanding antibody cross-reactivity.
-
Jolicoeur, C., et al. (2001). Assay of Glucagon-Like Peptide-2 (GLP-2). Methods in Molecular Biology. Source Verification:[Link] Relevance: Provides technical methodologies for peptide handling and extraction which inform the fixation choices (preventing washout).
Technical Support Center: Troubleshooting GLP-2 Antagonist In Vitro Experiments
Senior Application Scientist: Dr. Alex V. Subject: Optimizing GLP-2 Receptor (GLP-2R) Antagonism Assays Last Updated: February 11, 2026
Introduction: The GLP-2 Receptor Landscape
The Glucagon-Like Peptide-2 Receptor (GLP-2R) is a Class B G-Protein Coupled Receptor (GPCR) primarily coupled to the
However, GLP-2R pharmacology is nuanced. The most common "antagonist," GLP-2(3-33) , is actually a partial agonist with low intrinsic activity. Furthermore, the peptide nature of these ligands makes them susceptible to enzymatic degradation and surface adsorption. This guide addresses these specific failure modes.
Part 1: Core Troubleshooting (The "Why" & "How")
Issue 1: "My antagonist is showing agonist activity (signal increase) in the absence of GLP-2."
Diagnosis: This is likely intrinsic partial agonism, not contamination.
Mechanism: The standard antagonist reference, GLP-2(3-33) , is not a silent antagonist. It is a partial agonist . At high concentrations (typically >100 nM), it induces a weak cAMP response (approx. 15-20% of
-
Validate
: Run a full dose-response of your antagonist alone. If the signal plateaus at ~15% of the GLP-2(1-33) max signal, this is expected behavior. -
Switch Controls: If silent antagonism is required for your specific assay logic, consider using a non-peptide small molecule antagonist (if available and validated) or strictly gating your concentration range below the threshold of partial agonism.
Issue 2: "My agonist control (GLP-2) signal is degrading over time, shifting my ."
Diagnosis: Dipeptidyl Peptidase-IV (DPP-IV) contamination. Mechanism: GLP-2(1-33) is the substrate for DPP-IV, which cleaves the N-terminal Histidine-Alanine dipeptide. This cleavage converts the agonist GLP-2(1-33) into the antagonist GLP-2(3-33) in situ.
-
If you use Fetal Bovine Serum (FBS) in your assay buffer, you are actively adding DPP-IV.
-
This causes a "double hit": your agonist concentration drops, and the resulting metabolite actively blocks the receptor. The Fix:
-
Serum-Free Media: Run short-term assays (cAMP accumulation, <1 hour) in serum-free buffers (e.g., HBSS + HEPES).
-
DPP-IV Inhibitors: If serum is mandatory (e.g., long-term proliferation assays), supplement the media with a DPP-IV inhibitor (e.g., Diprotin A or Sitagliptin at 10-50 µM).
Issue 3: "I see high well-to-well variability and 'missing' potency."
Diagnosis: Peptide Adsorption ("The Sticky Peptide Problem"). Mechanism: GLP-2 peptides are hydrophobic and positively charged. They rapidly adsorb to standard polystyrene/polypropylene surfaces, effectively reducing the free concentration in the well. The Fix:
-
Carrier Protein: Always include 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 in your assay buffer. This "coats" the plastic, preventing peptide loss.
-
Labware: Use "Low-Binding" or siliconized pipette tips and plates.
Part 2: Visualizing the Signaling & Failure Points
The following diagram illustrates the canonical
Caption: Figure 1. GLP-2R signaling cascade.[1][2][3][4][5] Note the DPP-IV mediated conversion of Agonist (Green) to Antagonist (Red), a critical failure mode in serum-containing assays.
Part 3: Optimized Experimental Protocol (cAMP Accumulation)
This protocol is designed for HTRF (Homogeneous Time Resolved Fluorescence) or Luminescence readouts in HEK293-GLP2R cells.
Reagents & Buffers
| Component | Specification | Purpose |
| Assay Buffer | HBSS + 20 mM HEPES + 0.1% BSA | Maintains pH; BSA prevents adsorption. |
| IBMX | 0.5 mM (3-isobutyl-1-methylxanthine) | Inhibits PDE; prevents cAMP breakdown. |
| Agonist | Human GLP-2(1-33) | Challenge ligand ( |
| Antagonist | GLP-2(3-33) or Test Compound | Reference inhibitor.[6] |
Step-by-Step Workflow
-
Cell Seeding:
-
Seed HEK293-GLP2R cells (20,000 cells/well) in a white 384-well low-volume plate.
-
Critical: If using adherent cells, seed 24h prior. If using suspension/frozen cells, thaw directly into assay buffer.
-
-
Compound Preparation (2X Stocks):
-
Antagonist Plate: Prepare serial dilutions of the antagonist in Assay Buffer + IBMX.
-
Agonist Plate: Prepare GLP-2(1-33) at a fixed concentration equal to its
(typically 10-30 nM).
-
-
Incubation (Antagonist Mode):
-
Step A: Remove culture media (if adherent) and replace with 5 µL of Antagonist dilution. Incubate for 15 mins at 37°C. Why? Allows the antagonist to occupy the receptor before the agonist arrives.
-
Step B: Add 5 µL of Agonist (
challenge). -
Step C: Incubate for 30-45 mins at 37°C.
-
-
Detection:
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.
-
Incubate 1 hour at Room Temp.
-
Read on a compatible plate reader (e.g., EnVision, PHERAstar).
-
-
Data Analysis:
-
Calculate the HTRF Ratio (
). -
Normalize data: 0% = Buffer Only (Basal), 100% =
GLP-2 alone. -
Fit to a 4-parameter logistic (4PL) inhibition curve to determine
.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to rapidly diagnose assay failures.
Caption: Figure 2. Diagnostic logic for GLP-2 antagonist assays. Follow the path to identify root causes of low signal or potency shifts.
References
-
IUPHAR/BPS Guide to Pharmacology. Glucagon-like peptide-2 receptor. [Link]
-
Munroe, D. G., et al. (1999). Prototypic G protein-coupled receptor for the intestinotrophic factor glucagon-like peptide 2. Proceedings of the National Academy of Sciences. [Link]
-
Thulesen, J., et al. (2002). The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist.[7][8] Regulatory Peptides.[9][10] [Link]
-
Estall, J. L., et al. (2005). The Glucagon-like Peptide-2 Receptor C Terminus Modulates β-Arrestin-2 Association but Is Dispensable for Ligand-induced Desensitization.[11] Journal of Biological Chemistry.[11] [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. innoprot.com [innoprot.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The glucagon-like peptide-2 receptor C terminus modulates beta-arrestin-2 association but is dispensable for ligand-induced desensitization, endocytosis, and G-protein-dependent effector activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel agonist and antagonist radioligands for the GLP-2 receptor. Useful tools for studies of basic GLP-2 receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. glucagon.com [glucagon.com]
- 9. jpt.com [jpt.com]
- 10. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing GLP-2 Signaling in Primary Cell Cultures
Welcome to the technical support center for researchers investigating Glucagon-Like Peptide-2 (GLP-2) signaling in primary cell culture systems. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges of working with this potent intestinotrophic factor. We will move beyond simple protocols to explain the underlying biology, enabling you to design robust experiments, troubleshoot effectively, and generate reproducible, high-quality data.
Foundational Knowledge: The Nuances of GLP-2 Signaling
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide derived from the proglucagon gene, co-secreted with GLP-1 from intestinal L-cells in response to nutrient intake[1]. Its primary physiological role is to promote intestinal growth, enhance nutrient absorption, and maintain mucosal integrity[2][3]. However, harnessing its effects in vitro requires a sophisticated understanding of its unique signaling mechanism.
Unlike many growth factors that act directly on epithelial cells, the GLP-2 receptor (GLP-2R) is not typically expressed by intestinal crypt or stem cells. Instead, it is predominantly found on specific mesenchymal and neural cell populations within the gut wall, including enteric neurons , subepithelial myofibroblasts , and some enteroendocrine cells [4][5][6]. This fundamental point is the most common source of experimental failure. GLP-2's pro-proliferative and anti-apoptotic effects on the epithelium are mediated indirectly through the release of secondary growth factors, such as Insulin-like Growth Factor-1 (IGF-1), from these receptor-expressing cells[7][8].
Activation of the G-protein coupled GLP-2R initiates two primary signaling cascades:
-
Adenylate Cyclase Pathway: Activation of Gαs leads to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[4][9].
-
PI3K/Akt Pathway: GLP-2R can also couple to other G-proteins to activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and protein synthesis[7][10].
Below is a diagram illustrating this indirect signaling network.
Caption: Indirect GLP-2 signaling pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered when studying GLP-2 in primary cell cultures.
Question 1: My primary intestinal organoids or epithelial cell monolayers show no proliferative response to GLP-2. What's wrong?
Answer: This is the most common issue and is expected based on the receptor's biology. Your pure epithelial culture lacks the GLP-2R-expressing mesenchymal or neural cells required to mediate the signal[4][6]. Adding GLP-2 to a culture of only epithelial cells is analogous to adding a key to a lock that isn't there. The epithelial cells are "deaf" to the direct GLP-2 signal.
Solutions & Experimental Designs:
-
Establish Co-Culture Models: The most biologically relevant approach is to co-culture your primary epithelial cells or organoids with primary intestinal subepithelial myofibroblasts (ISEMFs) or enteric neurons. This reconstitutes the essential signaling niche.
-
Use Mesenchyme-Rich Organoid Cultures: When establishing intestinal organoids, ensure your protocol retains the underlying mesenchymal cells. Over-passaging or purification steps that select for only epithelial components will render the organoids unresponsive to GLP-2.
-
Conditioned Media Experiments: As a simpler alternative, you can culture primary ISEMFs, stimulate them with GLP-2, and then transfer the conditioned media to your epithelial cell culture. A positive response in the epithelial cells would validate that the ISEMFs are releasing the necessary secondary mediators.
-
Study Receptor-Expressing Cells Directly: Culture primary ISEMFs or enteric neurons and measure direct responses to GLP-2, such as cAMP production or Akt phosphorylation, to validate your peptide and experimental setup[7][10].
Question 2: I see a response, but it's weak and disappears quickly. How can I get a more sustained signal?
Answer: This is almost certainly due to the rapid enzymatic degradation of the native GLP-2 peptide. GLP-2 has an alanine residue at position 2, making it a prime substrate for the enzyme Dipeptidyl Peptidase IV (DPP-4), which is ubiquitous in serum-containing media and secreted by many cell types[11]. DPP-4 cleaves the N-terminal two amino acids, rendering the peptide inactive. The in vivo half-life of native GLP-2 is a mere 7 minutes[1][11].
Solutions:
-
Use a DPP-4 Resistant Analog: The most robust solution is to use a synthetic analog like Teduglutide ([Gly2]GLP-2) , where the alanine at position 2 is replaced with glycine. This single substitution makes the peptide highly resistant to DPP-4 degradation, dramatically extending its biological half-life and providing a more sustained signal in culture[7][12].
-
Incorporate a DPP-4 Inhibitor: If you must use native GLP-2, supplement your culture medium with a specific DPP-4 inhibitor (e.g., sitagliptin, vildagliptin). This will prevent the degradation of the active peptide[11][13].
| Feature | Native GLP-2 | Teduglutide ([Gly2]GLP-2) |
| DPP-4 Resistance | Very Low | Very High[12] |
| Biological Half-life | ~7 minutes (in vivo)[11] | Significantly extended |
| Experimental Use | Requires DPP-4 inhibitor; frequent media changes | Stable in culture; provides sustained signaling |
| Recommendation | Not recommended for most in vitro assays | Highly Recommended |
| Table 1: Comparison of Native GLP-2 and its DPP-4 Resistant Analog. |
Question 3: My results are highly variable, and at high concentrations, the response seems to decrease. Why?
Answer: You are likely observing receptor desensitization or downregulation, a common phenomenon for G-protein coupled receptors. Continuous exposure to high concentrations of an agonist can cause the cell to uncouple the receptor from its signaling machinery or internalize it from the cell surface, leading to a diminished response[7]. One study in primary ISEMF cells noted a maximal response for IGF-1 mRNA induction at 10⁻⁸ M GLP-2, with a decline at higher concentrations[7].
Solutions:
-
Perform a Full Dose-Response Curve: It is critical to test a wide range of concentrations, starting from the picomolar range and moving up logarithmically (e.g., 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM). This will identify the optimal concentration for stimulation and avoid the paradoxical inhibitory effects of excessively high doses.
-
Optimize Stimulation Time: Conduct a time-course experiment (e.g., 5 min, 15 min, 30 min, 2h, 6h, 24h) to determine the peak signaling for your specific readout. Early signaling events like cAMP production or Akt phosphorylation are rapid (minutes), while transcriptional changes (gene expression) and functional outcomes (proliferation) take longer (hours)[7][10][14].
Experimental Protocols & Readouts
Choosing the correct assay is paramount. Since the primary response is not in the epithelial cell, direct measurement of proliferation can be misleading. A self-validating experimental design measures the direct signaling event in the receptor-bearing cell.
Caption: Decision workflow for a GLP-2 experiment.
Protocol 1: Measurement of Intracellular cAMP
This assay directly measures the activation of the canonical GLP-2R signaling pathway.
Methodology:
-
Cell Plating: Plate primary GLP-2R-expressing cells (e.g., ISEMFs) in a 96-well plate and culture until they reach ~80-90% confluency.
-
Pre-incubation: Aspirate the culture medium. Wash cells once with warm PBS. Add 100 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation. Incubate at 37°C for 20 minutes[15].
-
Stimulation: Add your GLP-2 analog ([Gly2]GLP-2) or control vehicle at various concentrations. Incubate for 15-30 minutes at 37°C. A positive control, such as Forskolin (10 µM), should be included[7].
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, fluorescence-based).
-
Detection: Perform the cAMP measurement on a compatible plate reader.
-
Validation: A significant, dose-dependent increase in cAMP levels in response to GLP-2 confirms receptor engagement and activation.
Protocol 2: qPCR for Downstream Mediator Gene Expression (IGF-1)
This protocol validates the entire signaling cascade from receptor binding to a transcriptional response.
Methodology:
-
Cell Culture & Stimulation: Plate primary ISEMFs in a 6-well plate. Once confluent, serum-starve for 4-6 hours. Stimulate cells with the optimal concentration of [Gly2]GLP-2 (determined from dose-response, e.g., 10 nM) for 2-4 hours[7]. Include a vehicle-treated control.
-
RNA Extraction: Wash cells with cold PBS. Lyse cells directly in the well using a lysis buffer (e.g., TRIzol) and extract total RNA using your preferred method (e.g., column-based kit).
-
cDNA Synthesis: Quantify RNA and synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green master mix, your synthesized cDNA, and validated primers for your target gene (Igf1) and a housekeeping gene (Gapdh, Actb).
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative expression of Igf1 using the ΔΔCt method.
-
Validation: A statistically significant increase (e.g., >2-fold) in Igf1 mRNA in GLP-2-treated cells compared to control confirms a functional signaling pathway[7].
| Readout Assay | What It Measures | Target Cell Type | Pros | Cons |
| cAMP Assay | Direct Gαs pathway activation | GLP-2R+ cells | Rapid, direct, quantitative | Transient signal, requires PDE inhibitor |
| Western Blot (p-Akt) | PI3K/Akt pathway activation | GLP-2R+ cells | Confirms alternative pathway | Semi-quantitative, more labor-intensive |
| qPCR (e.g., Igf1) | Downstream transcriptional response | GLP-2R+ cells | Confirms full pathway to nucleus | Indirect, slower response time |
| Ki-67 Staining | Cell Proliferation | Epithelial cells | Direct functional outcome | Requires co-culture, can be confounded |
| Caspase-3 Assay | Apoptosis | Epithelial cells | Key functional outcome | Requires co-culture and apoptotic stimulus |
| Table 2: Summary of Recommended Readout Assays for GLP-2 Signaling Studies. |
Frequently Asked Questions (FAQs)
Q: Can I use immortalized cell lines like Caco-2 to study GLP-2 signaling? A: Caution is advised. While some studies have reported proliferative effects of GLP-2 on Caco-2 cells, these cells often do not express the endogenous GLP-2R, or express it at very low levels[4][14]. The responses observed may be off-target effects due to the use of very high (micromolar) peptide concentrations. For mechanistic studies, primary cells that endogenously express the receptor are the gold standard.
Q: What is the optimal concentration of [Gly2]GLP-2 to use? A: This must be determined empirically for your specific cell type and readout. However, a good starting range for a dose-response curve is 10 pM to 100 nM. Many studies find maximal effects in the low nanomolar range (1-10 nM)[7][10].
Q: Does serum in the culture media interfere with the assay? A: Yes, significantly. Serum is a major source of DPP-4, which will rapidly degrade native GLP-2[11]. Even when using a stable analog, serum contains numerous growth factors that can activate the same downstream pathways (e.g., PI3K/Akt), masking the specific effect of GLP-2. For acute signaling studies (cAMP, p-Akt, qPCR), it is highly recommended to serum-starve the cells for several hours prior to stimulation.
Q: How do I know if my primary cells are of high quality? A: Always perform quality control on your primary cell isolations. For ISEMFs, verify expression of markers like α-smooth muscle actin (α-SMA) and vimentin, and the absence of epithelial markers like E-cadherin via immunocytochemistry or qPCR[7]. For enteric neurons, use markers like PGP9.5[10]. Most importantly, confirm the expression of Glp2r mRNA via RT-PCR or qPCR in your isolated cells before beginning stimulation experiments.
References
-
GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk. (n.d.). MDPI. [Link]
-
GLP-2 receptor. (2017, June 4). Glucagon.com. [Link]
-
Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway. (n.d.). American Physiological Society. [Link]
-
Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts. (n.d.). Endocrine Society. [Link]
-
GLP2 Promotes Directed Differentiation from Osteosarcoma Cells to Osteoblasts and Inhibits Growth of Osteosarcoma Cells. (n.d.). Dove Press. [Link]
-
Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation. (2000, May 1). PubMed. [Link]
-
Glucagon-Like Peptide-2 and the Enteric Nervous System Are Components of Cell-Cell Communication Pathway Regulating Intestinal Na+/Glucose Co-transport. (2018, October 25). Frontiers in Physiology. [Link]
-
New tissue models could help researchers develop drugs for liver disease. (2026, February 3). MIT News. [Link]
-
Pharmacology - I B. Pharm IV - PRACTICAL LAB MANUAL. (n.d.). [Link]
-
Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation. (n.d.). MDPI. [Link]
-
Glucagon-Like Peptide-2 Stimulates S-Phase Entry of Intestinal Lgr5+ Stem Cells. (n.d.). American Diabetes Association. [Link]
-
Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation. (n.d.). National Center for Biotechnology Information. [Link]
-
DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. (2023, May 23). National Center for Biotechnology Information. [Link]
-
In vivo and in vitro degradation of glucagon-like peptide-2 in humans. (2000, August). PubMed. [Link]
-
Glucagon-like peptide-2 receptor. (n.d.). Wikipedia. [Link]
-
GLP-1 analogues and DPP-4 inhibitors in type 2 diabetes therapy: from structural biology to clinics. (n.d.). Frontiers. [Link]
-
GLP-2 Is Locally Produced From Human Islets and Balances Inflammation Through an Inter-Islet-Immune Cell Crosstalk. (2021, July 5). National Center for Biotechnology Information. [Link]
-
(PDF) Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation. (2024, November 1). ResearchGate. [Link]
-
In Vivo and in Vitro Degradation of Glucagon-Like Peptide-2 in Humans*. (n.d.). Endocrine Society. [Link]
-
Localization of Glucagon-Like Peptide-2 Receptor Expression in the Mouse. (2019, August 1). PubMed. [Link]
-
In Vivo degradation of glucagon-like peptide 2 (GLP-2) and Gly2-GLP-2. (2025, August 6). ResearchGate. [Link]
-
GLP-2 mediates proliferation and apoptosis of intestinal epithelial... (n.d.). ResearchGate. [Link]
-
The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (n.d.). MDPI. [Link]
-
GLP2: an underestimated signal for improving glycaemic control and insulin sensitivity. (n.d.). PubMed. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]
-
A method for constructing GLP-1 overexpression intestinal organoids. (n.d.). Hereditas (Beijing). [Link]
-
Beyond Mucosal Growth: The Underexplored Biology of GLP2-T. (2025, December 26). Medium. [Link]
-
The effect of DPP-4 inhibitors, GLP-1 receptor agonists and SGLT-2 inhibitors on cardiorenal outcomes: a network meta-analysis of 23 CVOTs. (2022, March 16). PubMed. [Link]
-
GLP2R protein expression summary. (n.d.). The Human Protein Atlas. [Link]
-
GLP2: an underestimated signal for improving glycaemic control and insulin sensitivity. (n.d.). Semantic Scholar. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). National Center for Biotechnology Information. [Link]
-
GLP-2. (2014, September 16). IRIS UniPA. [Link]
-
DPP-4 inhibitors and their potential role in the management of type 2 diabetes. (n.d.). ResearchGate. [Link]
-
Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts. (2025, August 10). ResearchGate. [Link]
-
GLP-2 regulation of intestinal lipid handling. (n.d.). Frontiers. [Link]
-
What are GLP-2R agonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]
Sources
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- 2. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]
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- 4. glucagon.com [glucagon.com]
- 5. Frontiers | Glucagon-Like Peptide-2 and the Enteric Nervous System Are Components of Cell-Cell Communication Pathway Regulating Intestinal Na+/Glucose Co-transport [frontiersin.org]
- 6. Localization of Glucagon-Like Peptide-2 Receptor Expression in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro degradation of glucagon-like peptide-2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GLP-2 and its Analogs for Intestinal Rehabilitation
This guide provides an in-depth, objective comparison of the efficacy of native Glucagon-Like Peptide-2 (GLP-2) and its long-acting analog, Teduglutide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms, comparative preclinical and clinical data, and detailed experimental protocols to support further research and development in the field of intestinal rehabilitation. We will also briefly touch upon other emerging GLP-2 analogs to provide a comprehensive overview of the therapeutic landscape.
Deciphering the Mechanism of Action: From Native GLP-2 to Enhanced Analogs
Glucagon-like peptide-2 is a 33-amino acid peptide hormone primarily secreted by intestinal L-cells in response to nutrient intake. It plays a crucial role in intestinal adaptation and function. The therapeutic potential of native GLP-2 is limited by its short half-life of about seven minutes, as it is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV).
Teduglutide, a GLP-2 analog, was engineered to overcome this limitation. By substituting alanine with glycine at the second position, Teduglutide becomes resistant to DPP-IV degradation, extending its half-life to approximately two hours.[1] This enhanced stability allows for once-daily subcutaneous administration and sustained biological activity.
The primary mechanism of action for both GLP-2 and Teduglutide involves binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[2] Interestingly, the GLP-2R is not expressed on the intestinal epithelial cells that undergo proliferation. Instead, it is found on intestinal subepithelial myofibroblasts, enteroendocrine cells, and enteric neurons.[3] This indicates an indirect mechanism of action, where GLP-2R activation triggers the release of various downstream mediators that, in turn, stimulate the intestinal epithelium.
The GLP-2 Signaling Cascade
Upon binding of GLP-2 or its analogs to the GLP-2R, a cascade of intracellular signaling events is initiated. This primarily involves the activation of the Gαs subunit, leading to increased intracellular cyclic AMP (cAMP) levels. This subsequently activates Protein Kinase A (PKA) and other downstream pathways.
Key downstream mediators implicated in the intestinotrophic effects of GLP-2 include:
-
Insulin-like Growth Factor-1 (IGF-1): Released from subepithelial myofibroblasts, IGF-1 is a critical mediator of the proliferative effects of GLP-2 on intestinal crypt cells.
-
Vasoactive Intestinal Peptide (VIP): Released from enteric neurons, VIP contributes to the anti-inflammatory and blood flow-enhancing effects of GLP-2.[4]
-
Nitric Oxide (NO): GLP-2 stimulates the production of NO, which plays a role in increasing intestinal blood flow and may also be involved in regulating nutrient absorption.[3][5]
-
Keratinocyte Growth Factor (KGF): This growth factor is also implicated in the proliferative effects of GLP-2 in the colon.
The following diagram illustrates the proposed signaling pathway of GLP-2 and its analogs:
Caption: Workflow for Villus and Crypt Measurement.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This assay measures the integrity of the intestinal barrier by quantifying the passage of a fluorescently labeled, non-absorbable molecule from the gut lumen into the bloodstream. [6][7][8][9] Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Sterile PBS
-
Oral gavage needles
-
Microcentrifuge tubes
-
Fluorometer
Procedure:
-
Animal Preparation:
-
Fast mice for 4-6 hours with free access to water. [7]2. FITC-Dextran Administration:
-
Prepare a solution of FITC-dextran in sterile PBS (e.g., 80 mg/mL). [7] * Administer the FITC-dextran solution to each mouse via oral gavage (e.g., 150 µL per mouse). [7]3. Blood Collection:
-
At a specified time point after gavage (e.g., 4 hours), collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes. [6][7]4. Plasma Separation:
-
Centrifuge the blood samples (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma. [8]5. Fluorescence Measurement:
-
Dilute the plasma samples with PBS.
-
Measure the fluorescence of the diluted plasma using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm. [6]6. Data Analysis:
-
Generate a standard curve using known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran in the plasma samples based on the standard curve. Higher concentrations indicate increased intestinal permeability.
-
Conclusion
The development of GLP-2 analogs, particularly Teduglutide, has marked a significant advancement in the management of Short Bowel Syndrome. By enhancing the stability and duration of action of the native peptide, these analogs effectively stimulate intestinal adaptation, leading to improved nutrient and fluid absorption and a reduced burden of parenteral support for patients. The ongoing development of even longer-acting analogs like apraglutide and glepaglutide promises to further improve therapeutic convenience and efficacy. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this progress and continue to innovate in the field of intestinal rehabilitation.
References
-
Analysis of Intestinal Permeability in Mice. Bio-protocol. Available at: [Link]
-
GLP-2 regulation of intestinal lipid handling. Frontiers in Endocrinology. Available at: [Link]
-
FITC- DEXTRAN - INTESTINAL PERMEABILITY ASSAY. Bowdish Lab. Available at: [Link]
-
Intestinal Permeability (in vivo). Mouse Metabolic Phenotyping Centers. Available at: [Link]
-
Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran. JoVE. Available at: [Link]
-
Effects of GLP-2 and teduglutide on small intestinal weight in CD1 and BDF1 mice. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. PMC. Available at: [Link]
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Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway. PMC. Available at: [Link]
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Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial. PMC. Available at: [Link]
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GLP-2 Regulation of Dietary Fat Absorption and Intestinal Chylomicron Production via Neuronal Nitric Oxide Synthase (nNOS) Signaling. American Diabetes Association. Available at: [Link]
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Decoding GLP-2 Receptor Activation: A Comparative Guide to Confirming Signaling Pathways
For researchers, scientists, and drug development professionals navigating the complexities of G-protein coupled receptor (GPCR) signaling, rigorous and reliable methods for pathway elucidation are paramount. The Glucagon-Like Peptide-2 (GLP-2) receptor (GLP-2R), a key regulator of intestinal growth and function, presents a compelling target for therapeutic intervention in conditions like short bowel syndrome.[1] However, harnessing its full therapeutic potential requires a granular understanding of the downstream signaling cascades it orchestrates.
This guide provides an in-depth comparison of experimental approaches to confirm and characterize GLP-2R-mediated signaling. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure the scientific integrity of your findings.
The Landscape of GLP-2R Signaling: Beyond the Canonical
Activation of the GLP-2R, a Class B GPCR, by its endogenous ligand GLP-2 initiates a cascade of intracellular events. The canonical and most well-characterized pathway involves the coupling to the stimulatory G-protein, Gαs, leading to the activation of adenylyl cyclase, a subsequent rise in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1]
However, the signaling repertoire of GLP-2R is not monolithic. Evidence points to the involvement of alternative pathways, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin.[1] These non-canonical pathways can be initiated through Gβγ subunits or other cellular messengers, contributing to the diverse physiological effects of GLP-2. Dissecting these intertwined pathways is crucial for a comprehensive understanding of GLP-2R function and for the development of biased agonists that can selectively engage desired signaling arms.
Figure 1: Overview of known and putative GLP-2R signaling pathways.
I. The Gαs-cAMP Axis: Quantifying the Primary Messenger
The hallmark of canonical GLP-2R signaling is the accumulation of intracellular cAMP. Accurate quantification of this second messenger is the foundational experiment for confirming receptor activation. Here, we compare two prevalent methods: Homogeneous Time-Resolved Fluorescence (HTRF) assays and Reporter Gene assays.
Method 1: HTRF cAMP Assays
Principle: HTRF cAMP assays are competitive immunoassays performed in a homogeneous, "add-and-read" format.[2][3] They utilize fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by stimulated cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is inversely proportional to the intracellular cAMP concentration.[2]
Experimental Workflow:
Figure 2: Generalized workflow for an HTRF cAMP assay.
Detailed Protocol (Adapted from Cisbio HTRF cAMP dynamic 2 Kit): [3][4]
-
Cell Plating: Seed cells stably or transiently expressing GLP-2R (e.g., CHO-K1, HEK293) into a 384-well, low-volume, white plate at a density optimized for a robust signal window (e.g., 4,000 cells/well).[4]
-
Agonist Stimulation: Add varying concentrations of GLP-2 agonist to the cells. Include a vehicle control (basal level) and a positive control such as Forskolin, a direct adenylyl cyclase activator. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents: cAMP-d2 and anti-cAMP-cryptate antibody, prepared in a lysis buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the competitive binding to reach equilibrium.
-
Data Acquisition: Read the plate on a compatible microplate reader capable of time-resolved fluorescence, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665nm/620nm ratio and the Delta F% as per the manufacturer's guidelines.[2] Plot the dose-response curve to determine the EC50 of the GLP-2 agonist.
Self-Validating System:
-
Positive Control: Forskolin stimulation confirms the cellular machinery for cAMP production is intact.
-
Negative Control: A Gαs-coupled receptor antagonist (if available) or a non-transfected parental cell line should show no response to the GLP-2 agonist.
-
Pathway Specificity: To confirm Gαs coupling, pretreat cells with Cholera Toxin, which ADP-ribosylates and constitutively activates Gαs, leading to maximal cAMP production and occlusion of the GLP-2 agonist effect.[5][6]
Method 2: cAMP Response Element (CRE) Reporter Gene Assays
Principle: This method measures a downstream transcriptional event following PKA activation. Activated PKA phosphorylates the cAMP Response Element Binding Protein (CREB), which then binds to cAMP Response Elements (CRE) in the promoter of a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase), driving its expression.[7] The amount of reporter protein produced is proportional to the initial cAMP signal.
Experimental Workflow:
Figure 3: Generalized workflow for a CRE-based reporter gene assay.
Detailed Protocol (Adapted from Cayman Chemical Reporter Assay Kit): [7]
-
Cell Preparation: Use a cell line stably expressing GLP-2R and a CRE-SEAP reporter or co-transfect cells with expression vectors for both components. Plate the cells in a 96-well plate.
-
Agonist Stimulation: Treat the cells with a dilution series of the GLP-2 agonist.
-
Incubation: Incubate the cells for 6-8 hours to allow for reporter gene transcription, translation, and secretion (for SEAP).
-
Sample Collection: Carefully collect an aliquot of the cell culture medium.
-
Detection: Add a luminescence-based alkaline phosphatase substrate to the medium.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50.
Self-Validating System:
-
PKA-Dependence: Pre-incubation with a PKA inhibitor, such as H89, should abrogate the reporter signal, confirming the signal is downstream of PKA.
-
CREB-Dependence: Co-transfection with a dominant-negative CREB mutant would also serve as a negative control.
-
Specificity: As with HTRF, use of an antagonist or a non-transfected cell line will confirm receptor specificity.
Comparison of cAMP Assay Methods:
| Feature | HTRF cAMP Assay | CRE Reporter Gene Assay |
| Principle | Competitive immunoassay (FRET) | Transcriptional activation |
| Readout | Direct cAMP quantification | Downstream reporter protein expression |
| Speed | Fast (< 2 hours) | Slow (6-24 hours) |
| Sensitivity | High | High (signal amplification) |
| Throughput | High | High |
| Pros | Real-time kinetics possible, direct measurement | High signal-to-background, measures integrated response |
| Cons | Requires specific plate reader, potential for compound interference | Indirect measurement, susceptible to off-target effects on transcription |
II. The ERK1/2 Pathway: Mapping MAP Kinase Activation
GLP-2R has been shown to activate the ERK1/2 MAPK cascade, a pathway critical for cell proliferation and survival.[8] Confirming this link requires the specific detection of ERK1/2 phosphorylation. We will compare the gold-standard Western Blot with a higher-throughput alternative, the In-Cell Western assay.
Method 1: Western Blot for Phospho-ERK1/2
Principle: Western blotting allows for the separation of proteins by size via SDS-PAGE, followed by their transfer to a membrane and detection using specific antibodies. To measure ERK activation, two primary antibodies are used in succession on the same membrane: one that specifically recognizes the dually phosphorylated (activated) forms of ERK1 and ERK2 (p44/p42), and another that recognizes total ERK1/2 protein, which serves as a loading control.
Experimental Workflow:
Figure 4: Generalized workflow for a phospho-ERK1/2 Western blot.
-
Cell Treatment: Plate GLP-2R expressing cells. Prior to stimulation, serum-starve the cells (e.g., overnight) to minimize basal ERK activation. Treat with GLP-2 agonist for various time points (e.g., 2, 5, 10, 30 minutes) to capture the transient nature of ERK phosphorylation.
-
Lysis and Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting (pERK): Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Detection (pERK): Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Stripping and Reprobing (Total ERK): After imaging, strip the membrane of the first set of antibodies. Re-block and probe with an antibody against total ERK1/2. Detect this signal as before.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Self-Validating System:
-
Loading Control: Probing for total ERK is critical to ensure that any observed changes in phosphorylation are not due to differences in the amount of protein loaded.
-
Pathway Inhibition: Pre-treatment with a MEK inhibitor, such as PD98059 or U0126, should block GLP-2-induced ERK phosphorylation, confirming the signal is mediated through the MAPK cascade.[10][11][12]
-
PKA/G-protein Dependence: To investigate the upstream activators, pre-treat with the PKA inhibitor H89 or with Pertussis Toxin (which inactivates Gαi/o proteins) to see if they attenuate the ERK signal.[5][13]
Method 2: In-Cell Western™ (ICW) Assay
Principle: The In-Cell Western (ICW) assay, or cell-based ELISA, is a quantitative immunofluorescence assay performed directly in microplates.[14] Cells are grown, treated, fixed, and permeabilized in the plate wells. Two primary antibodies (one for the phosphorylated target, one for normalization) raised in different species are added simultaneously, followed by species-specific secondary antibodies labeled with different near-infrared fluorophores. The plate is then scanned on an imaging system that can detect both fluorescent signals.
Detailed Protocol (Adapted from LI-COR Biosciences): [14][15]
-
Cell Plating and Treatment: Seed cells in a 96- or 384-well black-walled, clear-bottom plate. Serum-starve and treat with agonist as for a Western blot.
-
Fixing and Permeabilization: Fix the cells with 3.7% formaldehyde, then permeabilize with a buffer containing Triton X-100.[16]
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of two primary antibodies: a rabbit anti-phospho-ERK1/2 and a mouse anti-total ERK1/2 (or another normalization protein like tubulin).
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of two secondary antibodies: an anti-rabbit antibody conjugated to a 700 nm fluorophore (e.g., IRDye® 680RD) and an anti-mouse antibody conjugated to an 800 nm fluorophore (e.g., IRDye® 800CW).
-
Data Acquisition: Scan the plate using a two-channel infrared imaging system.
-
Analysis: The software quantifies the fluorescence intensity in each channel for each well. Normalize the phospho-ERK (700 nm) signal to the total ERK (800 nm) signal.
Comparison of ERK Activation Assay Methods:
| Feature | Western Blot | In-Cell Western (ICW) |
| Principle | Size-based separation and immunodetection | In-well immunofluorescence |
| Throughput | Low | High |
| Speed | Slow (1-2 days) | Fast (4-6 hours) |
| Sample Req. | High (µg of protein) | Low (cells in a well) |
| Quantitative? | Semi-quantitative | Fully quantitative |
| Pros | Provides molecular weight information, "gold standard" | High throughput, excellent reproducibility, less hands-on time |
| Cons | Labor-intensive, lower throughput, potential for transfer artifacts | No molecular weight data, requires specialized imager |
III. β-Arrestin Recruitment: Unveiling G-Protein Independent Signaling
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct wave of G-protein-independent signaling. We compare two powerful, live-cell methods for monitoring this event: Bioluminescence Resonance Energy Transfer (BRET) and the Tango Assay.
Method 1: Bioluminescence Resonance Energy Transfer (BRET) Assay
Principle: The BRET assay measures the proximity between two proteins in live cells.[17] For β-arrestin recruitment, the GLP-2R is fused to a Renilla luciferase (Rluc, the BRET donor), and β-arrestin is fused to a fluorescent protein acceptor (e.g., Venus or YFP).[17] Upon GLP-2 stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity (<10 nm). When the luciferase substrate (e.g., coelenterazine h) is added, the energy released by the luciferase excites the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.
-
Transfection: Co-transfect HEK293 cells with plasmids encoding for GLP-2R-Rluc8 and Venus-β-arrestin2.
-
Cell Plating: Plate the transfected cells into a 96-well, white, clear-bottom plate.
-
Assay: 24-48 hours post-transfection, replace the media with assay buffer. Add the luciferase substrate and measure the basal BRET signal.
-
Stimulation: Add the GLP-2 agonist and immediately begin measuring the BRET signal kinetically over time (e.g., for 30-60 minutes).
-
Data Acquisition: Use a microplate reader capable of detecting both luminescence emissions simultaneously.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio over time or as a dose-response curve at a fixed time point.
Self-Validating System:
-
Specificity: A "bystander" BRET control, where the donor is not fused to the receptor but is localized to the plasma membrane, can be used to control for non-specific changes in protein density.
-
Negative Control: An agonist for an endogenous receptor that does not recruit β-arrestin should not produce a BRET signal.
-
Biased Agonists: This assay is ideal for comparing the relative abilities of different ligands to promote G-protein signaling versus β-arrestin recruitment, allowing for the quantification of ligand bias.
Method 2: Tango™ GPCR Assay
Principle: The Tango assay is a reporter gene-based method for detecting β-arrestin recruitment.[20] It utilizes three components: 1) the GPCR of interest fused to a transcription factor (TF), separated by a protease cleavage site; 2) a protease-tagged β-arrestin; and 3) a reporter gene (e.g., β-lactamase) under the control of the TF.[21] When an agonist activates the receptor, the protease-tagged β-arrestin is recruited, cleaving the TF from the receptor. The liberated TF translocates to the nucleus and drives the expression of the reporter gene.[20][21]
Detailed Protocol (Adapted from Thermo Fisher Scientific): [20][22]
-
Cell Line: Use a cell line specifically engineered for the Tango assay, such as the U2OS cell line, expressing the required components.
-
Plating and Stimulation: Plate the Tango cells and stimulate with the GLP-2 agonist.
-
Incubation: Incubate for a prolonged period (e.g., 16 hours) to allow for cleavage, translocation, and reporter expression.[23]
-
Detection: Add the β-lactamase substrate (a FRET-based substrate). In the absence of β-lactamase, the substrate emits green light. When cleaved, it emits blue light.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring emission at both blue and green wavelengths.
-
Analysis: The ratio of blue to green fluorescence directly correlates with β-arrestin recruitment.
Comparison of β-Arrestin Recruitment Assay Methods:
| Feature | BRET Assay | Tango™ Assay |
| Principle | Proximity-based energy transfer | Protease-mediated reporter activation |
| Readout | Real-time protein-protein interaction | Endpoint reporter gene expression |
| Speed | Fast (minutes to hours) | Very Slow (16-24 hours) |
| Kinetics | Yes, provides real-time data | No, endpoint only |
| Pros | Real-time kinetics, highly sensitive, direct measurement | High-throughput, large signal window, no special substrate handling |
| Cons | Requires specialized plate reader, potential for steric hindrance from tags | Indirect measurement, very long incubation time, not suitable for kinetic studies |
Conclusion
Confirming the signaling pathways of the GLP-2 receptor requires a multi-faceted approach, employing orthogonal assays to build a robust and validated dataset. The choice of methodology depends on the specific question being asked, the available instrumentation, and the desired throughput.
-
For initial confirmation of Gαs coupling, HTRF cAMP assays offer a rapid and direct measurement.
-
To probe the downstream consequences of cAMP production, CRE reporter assays provide a sensitive, integrated readout.
-
For dissecting the MAPK cascade, the Western blot remains the definitive method for confirming protein identity, while In-Cell Westerns provide a powerful, high-throughput alternative for quantitative analysis.
-
To explore G-protein-independent signaling, BRET assays offer unparalleled insight into the real-time kinetics of β-arrestin recruitment, while the Tango assay provides a robust, high-throughput screening platform.
By thoughtfully selecting from these methodologies and incorporating the principles of self-validation—including the use of specific inhibitors, appropriate controls, and orthogonal approaches—researchers can confidently and accurately delineate the complex and therapeutically relevant signaling networks of the GLP-2 receptor.
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A Researcher's Guide to Ensuring Reproducibility in GLP-2-Induced Intestinal Adaptation Studies
This guide provides an in-depth comparison of experimental approaches to studying Glucagon-Like Peptide-2 (GLP-2)-induced intestinal adaptation. It is designed for researchers, scientists, and drug development professionals seeking to design robust, reproducible experiments in this field. We will move beyond simple protocol listings to explore the causal reasoning behind experimental design choices, ensuring that each step is part of a self-validating system for trustworthy results.
The Foundational Role of GLP-2 in Intestinal Health
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone critical for maintaining intestinal health.[1] Secreted by enteroendocrine L-cells in the distal small intestine and colon in response to nutrient ingestion, GLP-2 is a potent intestinotrophic factor.[1][2] Its primary physiological role is to stimulate the growth and function of the intestinal mucosa.[3][4] This makes GLP-2 and its long-acting analogs, such as teduglutide, a significant therapeutic focus for conditions characterized by intestinal failure, most notably Short Bowel Syndrome (SBS).[5][6]
SBS occurs after extensive surgical resection of the small intestine, leading to malabsorption, malnutrition, and a heavy dependence on parenteral nutrition.[6][7] The remnant intestine undergoes a natural process of "adaptation," characterized by morphological and functional changes to increase nutrient absorption.[8] GLP-2 is a key mediator of this adaptive growth, enhancing the absorptive surface area by stimulating crypt cell proliferation and inhibiting enterocyte apoptosis.[1][9] Understanding how to reproducibly model and measure this GLP-2-induced adaptation is paramount for developing effective therapies.
The GLP-2 Signaling Cascade: A Mechanistic Overview
The biological effects of GLP-2 are initiated by its binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[3] Interestingly, the GLP-2R is not expressed on the proliferating crypt epithelial cells or enterocytes themselves. Instead, it is found on various other cell types within the intestinal mucosa, including enteric neurons, enteroendocrine cells, and subepithelial myofibroblasts.[3] This indicates that GLP-2's effects are mediated through a paracrine signaling network.
Upon activation, the GLP-2R engages downstream intracellular signaling pathways, primarily involving phosphatidylinositol 3-kinase (PI 3-kinase) and the mitogen-activated protein kinase (MAPK) pathways (specifically ERK1 and ERK2).[10][11] These pathways converge to promote cell survival and proliferation. Additionally, GLP-2 signaling stimulates the release of other growth factors, such as Insulin-like Growth Factor-1 (IGF-1), which in turn act on intestinal stem cells (ISCs) to drive epithelial renewal.[12]
Caption: GLP-2 signaling pathway leading to intestinal adaptation.
Comparative Analysis of Experimental Models and Methodologies
The reproducibility of findings in GLP-2 research is highly dependent on the experimental model and methods employed. Below, we compare the critical variables that researchers must consider.
Preclinical Animal Models
The choice of animal model is fundamental. Rodent models are most common due to cost and ease of handling, while piglet models offer closer physiological relevance to human infants.
| Model | Key Advantages | Key Disadvantages | Common Resection Type | Relevance & Remarks |
| Rat (Sprague-Dawley) | Well-characterized SBS models[1][13]; robust adaptive response; larger size allows for easier surgical manipulation and blood sampling compared to mice. | Genetic manipulation is less common than in mice. | 60-90% jejunoileal or distal small bowel resection.[1][13][14] | The workhorse for many foundational SBS and GLP-2 studies. The TPN-dependent rat model of intestinal failure is particularly relevant for mimicking severe human SBS.[1] |
| Mouse (e.g., C57BL/6) | Excellent for genetic manipulation (e.g., knockout models[9]); smaller size requires less compound. | Small size makes surgery and repeated blood sampling challenging; adaptive response can be less pronounced than in rats. | 50% proximal or distal small bowel resection. | Essential for mechanistic studies involving specific genes. For example, studies using Vip-/- mice helped clarify the role of VIP in GLP-2's anti-inflammatory vs. growth effects.[9] |
| Piglet (Preterm, Neonatal) | High physiological and anatomical similarity to human infants; valuable for studying neonatal SBS.[15] | High cost, specialized housing and care required; ethical considerations are more complex. | 50% small intestine resection with jejunostomy.[15] | Crucial for translational research, especially for pediatric applications. Studies show GLP-2 treatment can rapidly improve digestive function in preterm pigs post-resection.[15] |
GLP-2 Analogs and Administration
The form of GLP-2 used and its delivery method significantly impact outcomes. Native GLP-2 has a very short half-life (~7 minutes) due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] This has led to the development of DPP-IV-resistant analogs.
| Compound | Half-life | Common Administration | Key Features & Comparison |
| Native GLP-2 | ~7 minutes | Continuous intravenous (IV) infusion | Requires continuous infusion to maintain plasma levels, making it suitable for TPN-dependent models but less practical for long-term studies.[1] |
| Teduglutide ([Gly2]GLP-2) | ~2 hours[4] | Once-daily subcutaneous (SC) injection | A long-acting analog approved for clinical use in SBS.[5] The substitution of alanine with glycine at position 2 prevents DPP-IV cleavage. Its convenience has made it the standard for both clinical and many preclinical long-term studies.[1] |
| Other Analogs (e.g., Glepaglutide) | Longer half-lives | Less frequent injections (e.g., weekly) | Newer analogs are in development to further reduce dosing frequency and improve patient convenience.[4] |
Causality Insight: The choice between continuous infusion of native GLP-2 and intermittent injection of an analog is critical. Studies have shown that sustained GLP-2 signaling is required for maximal intestinal adaptation, and cessation of treatment leads to a reversal of the trophic effects.[1] Therefore, for models mimicking chronic therapy, a long-acting analog is more clinically relevant and reproducible.
Nutritional Context: TPN vs. Enteral Nutrition
GLP-2's effects are potent even in the absence of enteral feeding. This is a crucial finding for treating TPN-dependent SBS patients.
-
Total Parenteral Nutrition (TPN): In TPN-fed animals, the lack of luminal nutrients causes mucosal atrophy. GLP-2 administration not only prevents this atrophy but also stimulates significant adaptive growth in the resected bowel.[6][13] This demonstrates GLP-2's direct (or paracrine-mediated) trophic effects, independent of enteral stimulation.
-
Enteral Feeding: In enterally-fed animals, GLP-2 augments the natural adaptive response that is already stimulated by luminal nutrients.
Experimental Logic: To isolate and specifically measure the pharmacological effect of a GLP-2 analog, a TPN-dependent resection model is superior. It provides a clean baseline by removing the confounding variable of nutrient-stimulated endogenous GLP-2 release and adaptation.[13][14]
Standardized Protocols for Reproducible Measurement
To ensure that data can be compared across studies, methodologies must be standardized. Here are validated, step-by-step protocols for key assessments.
Protocol 1: Rodent Model of Short Bowel Syndrome with TPN
This protocol describes the creation of a TPN-dependent rat model of SBS, a gold standard for evaluating GLP-2 efficacy.
Caption: Experimental workflow for a rat SBS-TPN model.
Protocol 2: Histomorphological Analysis
This protocol provides a quantitative assessment of the physical changes in the gut mucosa.
-
Tissue Preparation:
-
Fix a 2-cm segment of the mid-jejunum in 10% neutral buffered formalin for 24 hours.
-
Transfer to 70% ethanol for storage.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin wax, ensuring cross-sections are oriented perpendicular to the mucosal surface.
-
-
Staining:
-
Cut 5-µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) using standard procedures.[16]
-
-
Image Acquisition & Analysis:
-
Capture images of well-oriented crypt-villus units using a light microscope with a calibrated digital camera.
-
Using image analysis software (e.g., ImageJ), measure the height of at least 10-15 intact, vertically-oriented villi (from the tip to the villus-crypt junction).
-
Measure the depth of the corresponding crypts (from the junction to the base).[17]
-
Self-Validation: All measurements should be performed by an observer blinded to the treatment groups to prevent bias. Consistency is ensured by measuring only well-oriented villi.
-
Protocol 3: Analysis of Cell Proliferation (Ki67 Immunohistochemistry)
This protocol quantifies the primary mechanism of GLP-2-induced growth.
-
Antigen Retrieval:
-
Use paraffin-embedded sections as prepared for histology.
-
Deparaffinize and rehydrate.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody against Ki67 (a marker for proliferating cells) overnight at 4°C.[18]
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Examine at least 10-15 well-oriented, full-length crypts per animal.
-
Count the total number of epithelial cells per crypt.
-
Count the number of Ki67-positive (brown-stained) nuclei within the same crypt.
-
Calculate the proliferation index as (Ki67-positive cells / total cells per crypt) x 100.
-
Comparative Summary of Expected Outcomes
The following table summarizes typical quantitative results from reproducible GLP-2 analog studies in rodent SBS-TPN models.
| Parameter | Control Group (TPN only) | GLP-2 Analog Group (TPN + Teduglutide) | Typical Fold Change | Supporting Evidence |
| Jejunal Villus Height (µm) | Baseline atrophy | Significant increase | 1.5x - 2.0x | [13][14][17] |
| Jejunal Crypt Depth (µm) | Baseline atrophy | Significant increase | 1.3x - 1.6x | [13][14][17] |
| Jejunal Mucosal Weight (mg/cm) | Low | Significant increase | ~2.0x | [1][14] |
| Crypt Cell Proliferation Index (%) | Low | Significant increase | 1.5x - 2.5x | [13] |
| Enterocyte Apoptosis Index (%) | High | Significant decrease | 0.5x - 0.7x | [1] |
| Parenteral Support Volume (Clinical) | Baseline dependency | Significant reduction | - | [4] |
Molecular Analysis: Gene Expression Markers
To delve into the molecular underpinnings of adaptation, quantitative real-time PCR (qRT-PCR) can be used to measure changes in gene expression.
Key Gene Targets for Reproducible Analysis:
-
Proliferation Markers: Mki67 (encodes Ki67), Pcna (Proliferating cell nuclear antigen).
-
Stem Cell Markers: Lgr5 (Leucine-rich repeat-containing G-protein coupled receptor 5), Olfm4 (Olfactomedin 4). GLP-2 has been shown to stimulate the entry of Lgr5+ stem cells into the S-phase of the cell cycle.[12]
-
Enterocyte Differentiation/Function Markers: Alpi (Intestinal alkaline phosphatase), Slc5a1 (encodes SGLT-1, a sodium-glucose cotransporter). GLP-2 treatment can increase the expression of nutrient transporters like SGLT-1.[13]
-
Wnt Signaling Pathway Components: Myc, a target of Wnt signaling, is crucial for intestinal cell maturation.[19]
Conclusion and Best Practices
The reproducibility of GLP-2-induced intestinal adaptation studies hinges on a clear understanding of the mechanistic variables and the implementation of standardized, validated protocols.
Key Takeaways for Researchers:
-
Model Selection is Critical: Choose the animal model based on the research question. Use mouse models for genetic interrogation and rat or piglet models for studies requiring more physiological or surgical complexity.
-
Use Long-Acting Analogs: For studies mimicking therapeutic use, long-acting, DPP-IV-resistant GLP-2 analogs like teduglutide provide more stable and clinically relevant data than native GLP-2.
-
Control for Nutritional Status: The TPN-dependent SBS model is the gold standard for isolating the pharmacological effects of GLP-2, as it eliminates the confounding influence of enteral nutrients.
-
Employ Quantitative, Blinded Analysis: All morphological and cellular measurements must be quantified using calibrated software and performed by an observer blinded to the experimental groups to ensure objectivity.
-
Combine Morphology with Function: A robust study will correlate morphological changes (villus height, proliferation) with functional improvements (nutrient absorption, reduced permeability).[14]
By adhering to these principles and protocols, scientists can generate high-quality, reproducible data that will advance our understanding of GLP-2 physiology and contribute to the development of improved therapies for patients with intestinal failure.
References
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Yusta, B., Somwar, R., Wang, F., et al. (2000). Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation. Journal of Biological Chemistry. Available at: [Link]
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Burrin, D.G., Petersen, Y., Stoll, B., et al. (2003). GLP-2 rapidly activates divergent intracellular signaling pathways involved in intestinal cell survival and proliferation in neonatal piglets. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
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Biggs, C.M., Le, S., Goswami, C., et al. (2020). Glucagon-Like Peptide-2 Stimulates S-Phase Entry of Intestinal Lgr5+ Stem Cells. Cellular and Molecular Gastroenterology and Hepatology. Available at: [Link]
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Yusta, B., Somwar, R., Wang, F., et al. (2000). Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation. Semantic Scholar. Available at: [Link]
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Fukuda, S., Kudo, T., et al. (2024). Longitudinal study reveals how GLP-2 analog therapy transforms the intestinal environment. EurekAlert!. Available at: [Link]
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Patsnap. (2024). What GLP-2R agonists are in clinical trials currently? Patsnap Synapse. Available at: [Link]
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Bjerknes, M., & Cheng, H. (2010). Intestinotrophic Glucagon-Like Peptide-2 (GLP-2) Activates Intestinal Gene Expression and Growth Factor-Dependent Pathways Independent of the Vasoactive Intestinal Peptide Gene in Mice. Endocrinology. Available at: [Link]
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Al-Jahmany, A.A., et al. (2024). Glucagon-Like Peptide-2 (GLP-2) Analogues in Patients With Short Bowel Syndrome Dependent on Parenteral Support: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cureus. Available at: [Link]
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Zhu, Y., et al. (2024). Glucagon-like peptide 2 (GLP-2) Treatment improves Intestinal Adaptation during Weaning. Research Square. Available at: [Link]
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Shin, E.D., & Drover, J.W. (2009). Sustained glucagon-like peptide-2 infusion is required for intestinal adaptation, and cessation reverses increased cellularity in rats with intestinal failure. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
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Peregrine, K.G., et al. (2002). Glucagon-like peptide-2 induces intestinal adaptation in parenterally fed rats with short bowel syndrome. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
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Wang, S., et al. (2023). Identification of feature genes in intestinal epithelial cell types. Human Genomics. Available at: [Link]
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Tappenden, K.A. (2014). Mechanisms of Intestinal Adaptation. Journal of Parenteral and Enteral Nutrition. Available at: [Link]
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Baldassano, S., et al. (2016). Glucagon-like peptide-2 and mouse intestinal adaptation to a high-fat diet. Journal of Endocrinology. Available at: [Link]
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Sangild, P.T., et al. (2013). Glucagon-like peptide-2 induces rapid digestive adaptation following intestinal resection in preterm neonates. Journal of Parenteral and Enteral Nutrition. Available at: [Link]
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Li, Y., et al. (2022). An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults. Frontiers in Endocrinology. Available at: [Link]
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Mariadason, J.M., et al. (2005). Gene expression profiling of intestinal epithelial cell maturation along the crypt-villus axis. Gastroenterology. Available at: [Link]
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M'Koma, A.E., et al. (2012). In vivo gene expression profiling of human intestinal epithelial cells: analysis by laser microdissection of formalin fixed tissues. BMC Research Notes. Available at: [Link]
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Lapière, A., et al. (2020). histological adaptation of the remaining colon mucosa after intestinal resection in rats. ResearchGate. Available at: [Link]
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Rowland, K.J., & Brubaker, P.L. (2011). Gut hormones, and short bowel syndrome: The enigmatic role of glucagon-like peptide-2 in the regulation of intestinal adaptation. Peptides. Available at: [Link]
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E, Y., et al. (2022). The expression of genes for intestinal epithelial cells in established organoids. ResearchGate. Available at: [Link]
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Iida, T., et al. (2021). Expression Analysis of Small Intestinal Epithelial Cell Markers and Colonic Epithelial Cell Markers. ResearchGate. Available at: [Link]
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Liu, W., et al. (2024). Optimal surgical timing after high-altitude de-adaptation: day-30 post-descent marks physiologic recalibration and improved small bowel repair in rats. Frontiers in Physiology. Available at: [Link]
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Scott, R.B., et al. (2006). Glucagon-like peptide-2 induces a specific pattern of adaptation in remnant jejunum. Digestive Diseases and Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Anti-Inflammatory Effects of Glucagon-like Peptide-2 (GLP-2)
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused comparison of Glucagon-like Peptide-2 (GLP-2) as an anti-inflammatory agent. Moving beyond its established role as an intestinotrophic hormone, we will explore the molecular mechanisms underpinning its immunomodulatory effects and provide validated experimental protocols for their confirmation.
Introduction: GLP-2 Beyond Gut Growth
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone derived from the post-translational processing of proglucagon, primarily in the enteroendocrine L-cells of the intestine and certain neurons in the brain.[1] While its reputation is built on potent intestinotrophic functions—stimulating epithelial cell proliferation, inhibiting apoptosis, and enhancing nutrient absorption—a growing body of evidence reveals its significant anti-inflammatory capabilities.[2][3][4]
Unlike conventional anti-inflammatory drugs that often target broad inflammatory cascades, GLP-2 presents a more nuanced mechanism. It appears to orchestrate a multi-faceted response that not only dampens active inflammation but also promotes mucosal healing and restores gut barrier integrity, making it a compelling therapeutic candidate for conditions like inflammatory bowel disease (IBD).[5][6] This guide will dissect these mechanisms and provide the means to validate them in a laboratory setting.
Mechanistic Deep Dive: The Anti-Inflammatory Signaling of GLP-2
GLP-2 exerts its anti-inflammatory effects through a complex interplay of signaling pathways, primarily initiated by its binding to the G protein-coupled GLP-2 receptor (GLP-2R).[6] However, some actions, particularly in cells lacking the canonical GLP-2R like microglia, may be mediated through alternative Gαs protein-coupled receptors.[2] The downstream effects converge on the inhibition of key pro-inflammatory transcription factors and signaling cascades.
Key Signaling Pathways:
-
Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and enzymes.[7][8] GLP-2 has been shown to suppress the activation of NF-κB. It achieves this by preventing the degradation and phosphorylation of its inhibitor, IκB-α, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[8] This blockade effectively halts the transcription of target genes like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[2][8]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cellular responses to external stimuli, including inflammatory triggers like lipopolysaccharide (LPS). GLP-2 selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinase (JNK1/2) without affecting p38 phosphorylation.[2][8] By dampening ERK and JNK signaling, GLP-2 further reduces the production of inflammatory mediators.
-
Suppression of the JAK/STAT3 Pathway: In the context of intestinal inflammation, cytokines like IL-6 activate the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7] GLP-2 has been demonstrated to antagonize IL-6-mediated STAT3 signaling, providing an IL-10-independent anti-inflammatory mechanism.[7][9] This suggests GLP-2 can directly interfere with cytokine signaling to reduce the inflammatory response.
-
Enhancement of Gut Barrier Function: A critical, albeit indirect, anti-inflammatory mechanism of GLP-2 is its ability to improve intestinal barrier integrity.[1][2] By promoting the health of epithelial cells, including Paneth cells, and reducing intestinal permeability, GLP-2 limits the translocation of luminal antigens and microbial products (like LPS) into circulation, thereby reducing a primary trigger for systemic and local inflammation.[10][11]
The convergence of these pathways is visualized in the diagram below.
Caption: GLP-2 anti-inflammatory signaling pathway.
Experimental Validation Protocols
To substantiate the anti-inflammatory claims of GLP-2, rigorous, self-validating experimental systems are essential. Below are detailed protocols for both in vitro and in vivo models.
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol assesses the ability of GLP-2 to suppress LPS-induced inflammation in a macrophage cell line (e.g., murine RAW 264.7). The causality is tested by pretreating with GLP-2 before the inflammatory stimulus.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seeding: Seed 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.
-
Pretreatment: Replace the medium with serum-free DMEM. Pretreat cells with varying concentrations of GLP-2 (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle (PBS) for 1 hour.[8]
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for the desired time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis (ELISA).
-
Cell Lysate: Wash cells with cold PBS, then lyse them with RIPA buffer for Western Blot analysis or with an appropriate buffer for RNA extraction.
-
-
Endpoint Analysis:
-
qRT-PCR: Measure mRNA expression of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il1b, and Il6.
-
ELISA: Quantify the concentration of secreted TNF-α, IL-1β, and IL-6 in the supernatant.[7]
-
Western Blot: Analyze the phosphorylation status of ERK, JNK, and p65, as well as the degradation of IκB-α in cell lysates.[8]
-
Protocol 2: In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This protocol validates GLP-2's efficacy in a preclinical model of ulcerative colitis, providing a systemic and physiologically relevant assessment.[7]
Caption: Experimental workflow for the DSS-induced colitis model.
Methodology:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Colitis Induction: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days. A control group receives regular drinking water.
-
Treatment: Concurrently, administer GLP-2 (e.g., 50 µg/kg) or vehicle via subcutaneous injection daily.[6]
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Necropsy: On day 8 (or predetermined endpoint), euthanize the mice.
-
Sample Collection:
-
Measure the entire length of the colon from the cecum to the anus.
-
Collect a distal segment for histological analysis (fix in 10% formalin).
-
Collect another segment and snap-freeze in liquid nitrogen for MPO assay and qPCR analysis.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
-
Endpoint Analysis:
-
Macroscopic: Colon length (shortening is a sign of inflammation).
-
Histological: Score H&E stained sections for epithelial damage and inflammatory cell infiltration.[7]
-
Biochemical: Measure Myeloperoxidase (MPO) activity in colonic tissue as a marker of neutrophil infiltration.
-
Molecular: Quantify serum and tissue levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via ELISA or qPCR.[6][7]
-
Comparative Performance & Data
GLP-2's unique profile as a growth factor with immunomodulatory properties distinguishes it from other agents. Its closest comparator is GLP-1, another proglucagon-derived peptide, while its therapeutic context places it alongside standard IBD treatments.
| Agent | Primary Mechanism of Action | Key Anti-Inflammatory Effect | Additional Benefits | Potential Drawbacks |
| GLP-2 / Analogs | Binds to GLP-2R, promoting intestinal growth and repair.[3][4] | Inhibits NF-κB, MAPK, and JAK/STAT3 pathways; enhances barrier function.[7][8] | Promotes mucosal healing and nutrient absorption; improves gut microbiota diversity.[7][12] | Mitogenic potential requires long-term safety evaluation. |
| GLP-1 / Agonists | Binds to GLP-1R, primarily regulating glucose homeostasis.[6][13] | Suppresses pro-inflammatory cytokine expression; may act via increasing cAMP levels in immune cells.[13] | Potent anti-diabetic and weight-loss effects.[14] | Gastrointestinal side effects (nausea, vomiting) are common. |
| Corticosteroids | Broad, non-specific immunosuppression via glucocorticoid receptor activation. | Inhibits transcription of virtually all inflammatory cytokines. | Potent and rapid anti-inflammatory effect. | Severe side effects with long-term use (metabolic, bone density, immunosuppression).[3] |
| Anti-TNF-α Biologics | Neutralizes the activity of Tumor Necrosis Factor-alpha (TNF-α). | Specifically targets a key pro-inflammatory cytokine. | Targeted mechanism of action. | Risk of immunosuppression, infections, and loss of response over time. |
Quantitative Data Summary from Preclinical Models
The following table summarizes representative data from studies investigating GLP-2's effects on key inflammatory markers.
| Model System | Inflammatory Marker | Treatment | Result (Approx. % Reduction vs. Control) | Reference |
| LPS-stimulated Macrophages | TNF-α production | GLP-2 (10⁻⁶ M) | 50-60% | [8] |
| LPS-stimulated Macrophages | iNOS protein expression | GLP-2 (10⁻⁶ M) | 60-70% | [8] |
| DSS-induced Colitis (Mice) | Serum NF-κB expression | GLP-2 | Significantly Reduced | [7] |
| DSS-induced Colitis (Mice) | Colonic IL-6 expression | GLP-2 | Significantly Reduced | [7] |
| IL-10 knockout mice | Myeloperoxidase (MPO) | GLP-2 (50 µg/kg) | ~50% | [6] |
Conclusion and Future Directions
The evidence strongly confirms that GLP-2 possesses significant anti-inflammatory properties that are mechanistically distinct from its well-documented intestinotrophic effects. By inhibiting central inflammatory signaling hubs like NF-κB, ERK/JNK, and STAT3, while simultaneously bolstering gut barrier integrity, GLP-2 offers a dual-action approach: mitigating damage and promoting repair.[1][7][8]
The development of long-acting GLP-2 analogs, such as teduglutide and glepaglutide, underscores the therapeutic interest in this pathway, particularly for inflammatory conditions of the gut like IBD and short bowel syndrome.[3][5] Future research should focus on further delineating the interplay between GLP-2's effects on the gut microbiota and the host immune system, as this may unlock new therapeutic strategies.[7][12][15] The protocols and comparative data provided in this guide serve as a robust framework for researchers to further explore and validate the promising anti-inflammatory potential of GLP-2.
References
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Title: GLP-2 Attenuates LPS-Induced Inflammation in BV-2 Cells by Inhibiting ERK1/2, JNK1/2 and NF-κB Signaling Pathways Source: MDPI URL: [Link]
-
Title: Integrative analysis revealed the role of glucagon-like peptide-2 in improving experimental colitis in mice by inhibiting inflammatory pathways, regulating glucose metabolism, and modulating gut microbiota Source: Frontiers in Microbiology URL: [Link]
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Title: GLP-2 Suppresses LPS-Induced Inflammation in Macrophages by Inhibiting ERK Phosphorylation and NF-κB Activation Source: Cellular Physiology and Biochemistry URL: [Link]
-
Title: GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk Source: MDPI URL: [Link]
-
Title: GLP-2 Is Locally Produced From Human Islets and Balances Inflammation Through an Inter-Islet-Immune Cell Crosstalk Source: Frontiers in Immunology URL: [Link]
-
Title: Glucagon-like peptide (GLP) -2 improved colonizing bacteria and reduced severity of ulcerative colitis by enhancing the diversity and abundance of intestinal mucosa Source: PMC URL: [Link]
-
Title: Use of Glucagon-like peptide 2 (GLP-2) analogs in inflammatory bowel disease Source: ResearchGate URL: [Link]
-
Title: GLP-1R Agonists and Their Therapeutic Potential in Inflammatory Bowel Disease and Other Immune-Mediated Inflammatory Diseases, a Systematic Review of the Literature Source: MDPI URL: [Link]
-
Title: Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats Source: PubMed URL: [Link]
-
Title: Role of glucagon-like peptides in inflammatory bowel diseases—current knowledge and future perspectives Source: springermedizin.de URL: [Link]
-
Title: Study Identifies Microbial Activation of GLP-2R as Protective Mechanism Against Gut Inflammation Source: GeneOnline News URL: [Link]
-
Title: Loss of GLP-2R signaling in Glp2r−/− mice increases the long-term severity of graft versus host disease Source: PMC URL: [Link]
-
Title: GLP-2 Regulates Immunity and Inflammation Source: Frontiers in Immunology URL: [Link]
-
Title: Use of Glucagon-like peptide 2 (GLP-2) analogs in inflammatory bowel disease Source: Akademicka Platforma Czasopism URL: [Link]
-
Title: The Potential of GLP-1 Receptor Agonists for Management of Inflammatory Bowel Disease Source: Gastroenterology Advisor URL: [Link]
Sources
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- 2. GLP-2 Attenuates LPS-Induced Inflammation in BV-2 Cells by Inhibiting ERK1/2, JNK1/2 and NF-κB Signaling Pathways [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Glucagon-like peptide 2 (GLP-2) analogs in inflammatory bowel disease | Quality in Sport [apcz.umk.pl]
- 5. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of glucagon-like peptides in inflammatory bowel diseases—current knowledge and future perspectives | springermedizin.de [springermedizin.de]
- 7. Frontiers | Integrative analysis revealed the role of glucagon-like peptide-2 in improving experimental colitis in mice by inhibiting inflammatory pathways, regulating glucose metabolism, and modulating gut microbiota [frontiersin.org]
- 8. karger.com [karger.com]
- 9. Frontiers | GLP-2 Is Locally Produced From Human Islets and Balances Inflammation Through an Inter-Islet-Immune Cell Crosstalk [frontiersin.org]
- 10. Loss of GLP-2R signaling in Glp2r−/− mice increases the long-term severity of graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Glucagon-like peptide (GLP) -2 improved colonizing bacteria and reduced severity of ulcerative colitis by enhancing the diversity and abundance of intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. docwirenews.com [docwirenews.com]
- 15. geneonline.com [geneonline.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Glucagon-like Peptide II (GLP-2)
Executive Summary & Hazard Assessment
Glucagon-like peptide II (GLP-2) is a 33-amino acid peptide hormone. While generally classified as non-hazardous under GHS standards for acute toxicity, it is a potent bioactive agent involved in intestinal growth and nutrient absorption. Improper disposal can lead to environmental contamination or unintended biological exposure.
This guide moves beyond generic safety sheets to provide a logic-driven disposal matrix. The core principle of this protocol is Matrix-Dependent Classification : the disposal method is dictated not just by the peptide, but by the solvent or biological medium carrying it.
Hazard Profile Table
| Parameter | Specification | Operational Implication |
| CAS Number | 106612-94-6 (Native) / 197922-42-2 (Teduglutide) | Use for waste manifesting. |
| Bioactivity | High (Intestinal trophic factor) | Treat as a potential reproductive/developmental hazard if absorbed. |
| Stability | Labile in solution; Stable as lyophilized powder | Powder requires containment; solutions require chemical deactivation. |
| RCRA Status | Non-Listed (Not P or U listed) | Classified as "Non-Regulated Chemical Waste" unless mixed with hazardous solvents. |
Operational Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder & Contaminated Solids)
Applicability: Expired vials, spilled powder, contaminated gloves, and weighing boats.
-
Containment: Do not sweep dry powder, as this generates aerosols.
-
Primary Deactivation (Spills): Cover the spill with paper towels dampened with 10% Sodium Hypochlorite (Bleach) .
-
Disposal: Place all solid waste into a High-Density Polyethylene (HDPE) container labeled "Non-Hazardous Chemical Waste."
-
Verification: Seal the container and wipe the exterior with 70% Ethanol to ensure no residue remains on the vessel.
Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: Reconstituted GLP-2, cell culture media, or chromatography waste.
CRITICAL DECISION: Is the solvent hazardous?
-
Scenario B1: Aqueous/Buffer Solutions (PBS, Water, Media)
-
Deactivation: Add bleach to a final concentration of 10% (v/v). Allow to sit for 30 minutes .
-
Neutralization: Check pH. If highly alkaline, neutralize with dilute HCl to pH 7.
-
Disposal: Drain disposal is only permissible if local municipal codes allow deactivated biologicals. Otherwise, solidify with absorbent polymer and dispose of as solid chemical waste.
-
-
Scenario B2: Organic Solvents (Acetonitrile, Methanol, DMSO)
-
Warning:NEVER add bleach to these solvents. Bleach + Acetonitrile = Cyanogen Chloride (Deadly Gas).
-
Segregation: Collect in a dedicated "Organic Solvent Waste" carboy.
-
Labeling: Tag as "Flammable/Toxic Organic Waste containing Trace Peptides."
-
Disposal: Incineration via a licensed chemical waste contractor.
-
Protocol C: Biological Samples (Blood/Tissue)
Applicability: Samples drawn from subjects treated with GLP-2.
-
Classification: These are Biohazardous (BSL-2) due to the biological matrix, regardless of GLP-2 content.
-
Action: Collect in red biohazard bags or sharps containers.
-
Treatment: Autoclave at 121°C, 15 psi for 30 minutes.
-
Validation: Use heat-sensitive autoclave tape to verify temperature exposure.
-
Decision Logic & Workflow
The following diagram illustrates the decision-making process for GLP-2 waste streams.
Figure 1: Decision matrix for GLP-2 disposal. Note the critical separation of organic solvents to prevent dangerous reactions with bleach.
Scientific Rationale & Mechanism
Why Bleach? (Oxidative Deactivation)
The recommendation to use sodium hypochlorite (bleach) is based on the chemical susceptibility of the peptide backbone. GLP-2 contains specific amino acids susceptible to oxidation:
-
Methionine (Met): Oxidizes to methionine sulfoxide.
-
Histidine (His): The imidazole ring is cleaved.
-
Peptide Bonds: High concentrations of hypochlorite induce chlorination of amide nitrogens, leading to fragmentation of the peptide chain.
This renders the peptide biologically inert, preventing it from activating the GLP-2 receptor (GLP-2R) in environmental organisms or downstream water systems.
Why Incineration for Organics?
While GLP-2 is not thermally stable, the primary driver for incinerating HPLC waste is the solvent . Acetonitrile and methanol are RCRA-regulated ignitable wastes (D001). Incineration ensures complete mineralization of both the toxic solvent and the peptide.
References
-
Merck Millipore. (2025). Safety Data Sheet: GLP-2 Standard. Sigma-Aldrich.[5][6][7]
-
U.S. Environmental Protection Agency (EPA). (2025). Management of Hazardous Waste Pharmaceuticals. RCRA Regulations.[6]
-
National Institutes of Health (NIH). (2019). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. CDC/NIH.
-
Thermo Fisher Scientific. (2024).[8] Safety Data Sheet: Glucagon Like Peptide-1/2.
Sources
- 1. eurogentec.com [eurogentec.com]
- 2. Bioactive Peptide Brush Polymers via Photoinduced Reversible-Deactivation Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. regulations.gov [regulations.gov]
- 4. epa.gov [epa.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.dk [fishersci.dk]
Navigating the Handling of Glucagon-like Peptide II: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide II (GLP-2) is a key area of research in intestinal growth and function, holding promise for various therapeutic applications.[1] As with any biologically active molecule, ensuring the safety of laboratory personnel is paramount during its handling. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe and effective handling of GLP-2 in a research environment.
Understanding the Risks: A Proactive Approach to Safety
While Glucagon-like peptide II is not formally classified as a hazardous substance, it is a bioactive peptide that may cause irritation to the respiratory tract, skin, and eyes upon contact.[2] Inhalation, ingestion, or absorption through the skin are potential routes of exposure that must be mitigated.[2] Therefore, a comprehensive risk assessment should be conducted before any handling of GLP-2, considering its biological activity and the potential for exposure.[3]
The primary hazards associated with handling GLP-2, particularly in its lyophilized powder form, are:
-
Inhalation of aerosols: Fine powders can easily become airborne, leading to respiratory irritation.[4]
-
Dermal and ocular contact: Direct contact with the skin or eyes can cause irritation.[2]
-
Ingestion: Accidental ingestion can occur through contaminated hands.[4]
By understanding these risks, appropriate safety measures can be implemented to create a secure laboratory environment.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to GLP-2. The following table outlines the recommended PPE for various laboratory tasks involving this peptide.
| Task | Recommended Personal Protective Equipment |
| Handling Lyophilized Powder (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical-resistant Safety Goggles- Face Mask or Respirator (N95 or higher) |
| Reconstituting the Peptide | - Disposable Nitrile Gloves- Laboratory Coat- Chemical-resistant Safety Goggles |
| Handling Peptide Solutions | - Disposable Nitrile Gloves- Laboratory Coat- Chemical-resistant Safety Goggles |
| Disposal of Contaminated Waste | - Disposable Nitrile Gloves- Laboratory Coat- Chemical-resistant Safety Goggles |
The Rationale Behind PPE Choices:
-
Gloves: Nitrile gloves provide a sufficient barrier against incidental contact with peptide powders and solutions.[3] Double-gloving is a best practice when handling the lyophilized powder to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
-
Laboratory Coat: A dedicated lab coat protects street clothes and skin from contamination.[3]
-
Eye Protection: Chemical-resistant safety goggles are essential to prevent contact with airborne particles or splashes.[3]
-
Respiratory Protection: When handling lyophilized GLP-2 powder, which can easily become airborne, a face mask or a NIOSH-approved N95 respirator is crucial to prevent inhalation.[5] All handling of the powder should ideally be performed within a chemical fume hood to further minimize aerosolization.[3]
Operational Plans: From Receipt to Disposal
A systematic approach to handling GLP-2, from the moment it arrives in the laboratory to its final disposal, is critical for maintaining a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
GLP-2 should be stored at -20°C in a tightly sealed container to maintain its stability.[1]
-
The storage location should be clearly labeled.
Handling Procedures:
A visual workflow for selecting the appropriate level of PPE is presented below.
Caption: PPE selection based on the specific task involving GLP-2.
Step-by-Step Protocol for Handling Lyophilized GLP-2:
-
Preparation: Before handling the lyophilized powder, ensure you are in a designated area, preferably within a chemical fume hood.[3] Don the appropriate PPE as outlined in the table above.
-
Equilibration: Allow the vial of lyophilized GLP-2 to come to room temperature before opening to prevent condensation from forming inside the vial.[5]
-
Weighing: Carefully weigh the desired amount of peptide using an analytical balance. Minimize the creation of dust by handling the powder gently.
-
Reconstitution: Add the appropriate solvent to the vial to dissolve the peptide. For guidance on solubilizing peptides, refer to established protocols.[6]
-
Labeling: Immediately and clearly label the container with the peptide name, concentration, date, and your initials.
Spill Management: A Calm and Collected Response
In the event of a spill of GLP-2 powder, follow these steps:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: If not already wearing it, don the appropriate PPE, including a respirator.
-
Containment: Gently cover the spill with absorbent material, such as chemical spill pads or paper towels, to prevent further dispersal.[7]
-
Decontamination: Carefully apply a freshly prepared 10% bleach solution to the absorbent material and the surrounding area.[8] Allow a contact time of at least 15 minutes.[8]
-
Cleanup: Using forceps or other tools, carefully collect the absorbent material and any contaminated debris.
-
Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container.[8]
-
Final Cleaning: Wipe the spill area again with the disinfectant solution, followed by a final rinse with water.[8]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of GLP-2 and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: This includes contaminated gloves, masks, lab coats, and any absorbent materials from spills. Place these items in a designated, clearly labeled biohazard or chemical waste container.[3]
-
Liquid Waste: Unused peptide solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.[3] Never pour peptide solutions down the drain.[3]
-
Sharps: Any needles or syringes used for handling peptide solutions must be disposed of in a designated sharps container.
Decontamination of Labware:
For reusable labware that has come into contact with GLP-2, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the labware with a suitable solvent to remove the majority of the peptide.
-
Enzymatic Cleaning: For a more thorough decontamination, especially for proteins and peptides, an enzymatic detergent can be effective.[9][10]
-
Bleach Treatment: A subsequent soak in a 10% bleach solution for at least 15 minutes will help to denature any remaining peptide.[8]
-
Final Rinse: Thoroughly rinse the labware with purified water to remove any residual cleaning agents.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with Glucagon-like peptide II while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific integrity in the laboratory.
References
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
GenScript. (n.d.). Glucagon-Like Peptide (GLP) II, human. Retrieved from [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide decontamination guidelines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, April 20). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
Hughes, C. S., et al. (2019). SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses. Journal of Proteome Research, 18(7), 2871-2877. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2023). Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). SBCleaner - Peptide decontamination. Retrieved from [Link]
-
Kritox. (2021, March 1). Safety of peptides & proteins as cosmetic ingredients. Retrieved from [https://www.kritox.com/safety-of-peptides-proteins-as-cosmetic-ingredients/]([Link] cosmetic-ingredients/)
-
Worrall, T. A., Cotter, R. J., & Woods, A. S. (1998). Purification of Contaminated Peptides and Proteins on Synthetic Membrane Surfaces for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 70(4), 750–756. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Glucagon-like Peptide II, rat. Retrieved from [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. biovera.com.au [biovera.com.au]
- 4. fishersci.fi [fishersci.fi]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. westlab.com [westlab.com]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 10. SBCleaner - Peptide decontamination - SB PEPTIDE [sb-peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
